6-methyl-1H-indazol-4-yl-4-boronic acid
Description
Properties
IUPAC Name |
(6-methyl-1H-indazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-5-2-7(9(12)13)6-4-10-11-8(6)3-5/h2-4,12-13H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNSRGVLIRIFBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=C1C=NN2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Methyl-1H-indazol-4-ylboronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-1H-indazol-4-ylboronic acid is a specialized heterocyclic organic compound that has garnered significant interest within the realms of medicinal chemistry and organic synthesis. Its unique structural architecture, featuring a methylated indazole core functionalized with a boronic acid moiety, renders it a valuable building block for the construction of complex molecular frameworks. The indazole scaffold is a prominent feature in numerous pharmacologically active compounds, and the boronic acid group serves as a versatile handle for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of 6-methyl-1H-indazol-4-ylboronic acid, offering insights for its effective utilization in research and development.
Chemical Structure and Identifiers
The structural representation of 6-methyl-1H-indazol-4-ylboronic acid is fundamental to understanding its chemical behavior. The molecule consists of a bicyclic indazole ring system, with a methyl group substituted at the 6-position and a boronic acid group at the 4-position.

Molecular Formula: C₈H₉BN₂O₂
Molecular Weight: 175.98 g/mol
CAS Number: 1310383-73-3[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 6-methyl-1H-indazol-4-ylboronic acid is crucial for its handling, storage, and application in chemical reactions. While specific experimental data for this particular derivative is not extensively published, properties can be inferred from related indazole and arylboronic acid compounds.
| Property | Value | Source/Reference |
| Appearance | White to off-white solid | General observation for arylboronic acids |
| Melting Point | Not explicitly reported. Related indazole boronic acids have melting points in the range of 150-300 °C. | Inferred from related compounds |
| Boiling Point | Not applicable (decomposes at high temperatures) | General property of arylboronic acids |
| Solubility | Generally soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol. Limited solubility in nonpolar solvents and water.[1] | General solubility of arylboronic acids[1] |
| pKa | The pKa of the boronic acid group is typically in the range of 8-10 for arylboronic acids. The indazole moiety may influence this value.[3] | General pKa range for arylboronic acids[3] |
| Stability | Arylboronic acids are known to be sensitive to air and moisture, and can undergo dehydration to form boroxines (cyclic anhydrides).[4] They are also susceptible to protodeboronation under certain conditions.[5] | General stability of arylboronic acids[4][5] |
Synthesis and Reactivity
The synthesis of 6-methyl-1H-indazol-4-ylboronic acid typically involves a multi-step sequence, starting from a suitably substituted indazole precursor. A common synthetic strategy is the borylation of a halo-indazole derivative.
Illustrative Synthetic Workflow
Caption: A general synthetic workflow for the preparation of 6-methyl-1H-indazol-4-ylboronic acid.
The reactivity of 6-methyl-1H-indazol-4-ylboronic acid is dominated by the boronic acid functionality. It readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a wide range of organic halides and triflates, enabling the formation of carbon-carbon bonds.[6] This reaction is a cornerstone of modern organic synthesis and is extensively used in the pharmaceutical industry.
Applications in Research and Drug Discovery
The indazole core is a privileged scaffold in medicinal chemistry, present in a number of approved drugs and clinical candidates with diverse therapeutic applications, including oncology, inflammation, and infectious diseases.[4][7] The ability to introduce various substituents onto the indazole ring system via the boronic acid handle makes 6-methyl-1H-indazol-4-ylboronic acid a valuable tool for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
Example Signaling Pathway Application
Indazole derivatives have been identified as potent inhibitors of various protein kinases, which are key targets in cancer therapy. For instance, the indazole moiety can be found in compounds targeting the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[8]
Caption: Simplified diagram of the PI3K/Akt signaling pathway, a common target for indazole-based inhibitors.
Experimental Protocols
General Handling and Storage
Arylboronic acids require careful handling to maintain their integrity.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] For long-term storage, refrigeration is recommended. It is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[9]
Representative Suzuki-Miyaura Coupling Protocol
This protocol provides a general procedure for the coupling of 6-methyl-1H-indazol-4-ylboronic acid with an aryl bromide.
Materials:
-
6-Methyl-1H-indazol-4-ylboronic acid
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add 6-methyl-1H-indazol-4-ylboronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (2-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Spectroscopic Characterization
-
¹H NMR: Aromatic protons on the indazole ring are expected to appear in the range of δ 7.0-8.5 ppm. The methyl protons should appear as a singlet around δ 2.3-2.6 ppm. The boronic acid protons are often broad and may not be observed.
-
¹³C NMR: Aromatic carbons are expected in the δ 110-150 ppm range. The methyl carbon should appear around δ 15-25 ppm. The carbon attached to the boron atom will have a characteristic chemical shift.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (175.98 g/mol ).
Safety and Handling
As with all chemicals, proper safety precautions should be taken when handling 6-methyl-1H-indazol-4-ylboronic acid.
-
Hazard Identification: Arylboronic acids are generally considered to be irritants to the eyes, skin, and respiratory system.[5] Some studies have suggested that certain arylboronic acids may be weakly mutagenic.[5]
-
First Aid Measures:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
-
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
6-Methyl-1H-indazol-4-ylboronic acid is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its ability to participate in a wide range of chemical transformations, particularly the Suzuki-Miyaura cross-coupling, makes it an important tool for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its effective and safe use in the laboratory.
References
- 1. CAS 1023595-17-6: 1H-indazol-4-ylboronic acid | CymitQuimica [cymitquimica.com]
- 2. 6-methyl-1H-indazol-4-yl-4-boronic acid | 1310383-73-3 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. carlroth.com [carlroth.com]
6-methyl-1H-indazol-4-ylboronic acid structural analysis
An In-depth Technical Guide to the Structural Analysis of 6-methyl-1H-indazol-4-ylboronic acid
Abstract
This guide provides a comprehensive, multi-technique framework for the definitive structural analysis of 6-methyl-1H-indazol-4-ylboronic acid. As a critical building block in modern medicinal chemistry, its structural integrity is paramount for the successful synthesis of next-generation therapeutics. We move beyond mere procedural descriptions to explain the causal-driven choices behind the analytical strategy, ensuring a self-validating and robust characterization. This document is designed to equip researchers with both the theoretical underpinnings and field-proven protocols necessary for confident structural elucidation and purity assessment.
Strategic Imperative: The Role of 6-methyl-1H-indazol-4-ylboronic acid in Drug Discovery
The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, including treatments for cancer and neurological disorders.[1][2][3] 6-methyl-1H-indazol-4-ylboronic acid leverages this potent core, functionalizing it with a boronic acid moiety. This makes it a highly versatile reagent for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern synthetic chemistry for creating complex carbon-carbon bonds.[4][5]
The absolute certainty of its structure is not merely an academic exercise; it is a critical quality attribute. Any ambiguity, whether an isomeric impurity or structural misidentification, can derail a drug discovery campaign, leading to wasted resources and invalid biological data. Therefore, a rigorous, orthogonal analytical approach is not just recommended, it is essential.
Foundational Physicochemical Profile
A baseline understanding of the compound's properties is the first step in any analytical workflow.
| Property | Value | Source |
| CAS Number | 1310383-73-3 | [6] |
| Molecular Formula | C₈H₉BN₂O₂ | |
| Molecular Weight | 175.98 g/mol | |
| Appearance | Solid (typically off-white to pale yellow) | |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol) | [4] |
The Core Analytical Triad for Structural Elucidation
No single technique is sufficient. We employ a synergistic combination of Nuclear Magnetic Resonance, Mass Spectrometry, and X-ray Crystallography to build an unassailable structural case.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
Expertise & Rationale: NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. For 6-methyl-1H-indazol-4-ylboronic acid, ¹H NMR will confirm the placement and environment of all protons, while ¹³C NMR will do the same for the carbon skeleton. We use DMSO-d₆ as the solvent due to the compound's excellent solubility and to ensure the observation of exchangeable protons (N-H and O-H).
Step-by-Step Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5–10 mg of the sample in approximately 0.7 mL of high-purity DMSO-d₆ in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a spectrometer with a field strength of at least 400 MHz for ¹H observation.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest signal.
-
Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.[7]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Reference the spectrum to the DMSO solvent peak at 39.5 ppm.[7]
-
-
(Recommended) 2D NMR: Acquire a ¹H-¹³C HSQC experiment to unequivocally correlate each proton to its directly attached carbon, confirming assignments.
-
Data Interpretation:
-
¹H NMR: Expect distinct signals for the three aromatic protons on the indazole ring, a singlet for the indazole N-H (often broad), a singlet for the methyl group, and a broad singlet for the two B(OH)₂ protons.
-
¹³C NMR: Expect signals corresponding to the 8 unique carbon atoms. The carbon atom directly attached to the boron (C4) may appear as a broader signal.
-
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Rationale: Mass spectrometry provides the molecular weight, acting as a crucial check on the elemental formula derived from NMR. Boronic acids present a unique challenge: they can dehydrate and trimerize to form cyclic boroxines, which can complicate spectral interpretation.[8][9] To circumvent this, we employ Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS), which is a soft ionization technique that analyzes the compound directly from solution, minimizing in-source degradation.
Step-by-Step Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Create a dilute solution (~0.1 mg/mL) of the compound in a 50:50 mixture of acetonitrile and water.
-
Instrumentation: Use a High-Resolution Mass Spectrometer (HRMS), such as an Orbitrap or TOF, coupled to a UPLC/HPLC system.
-
Chromatographic Method:
-
Mass Spectrometry Method:
-
Ionization Mode: ESI, run in both positive and negative modes.
-
Data Acquisition: Acquire full scan data from m/z 70-500.
-
-
Data Interpretation:
-
Positive Mode: Search the spectrum for the protonated molecule [M+H]⁺ at an m/z of 177.0826 .
-
Negative Mode: Search the spectrum for the deprotonated molecule [M-H]⁻ at an m/z of 175.0684 . The high-resolution data should match these theoretical values within 5 ppm. The observation of both ions provides extremely high confidence in the assigned elemental formula.
-
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
Expertise & Rationale: While NMR and MS define connectivity and formula, X-ray crystallography provides the unambiguous three-dimensional arrangement of atoms in space.[12] It is the ultimate arbiter, capable of distinguishing between subtle positional isomers and revealing detailed bond lengths and angles.[13][14]
Experimental Workflow: X-ray Crystallography
Caption: Workflow for Single-Crystal X-ray Crystallography.
Protocol Synopsis:
-
Crystallization: High-quality single crystals are grown using methods like slow evaporation of a saturated solution (e.g., in ethanol/water) or vapor diffusion.[12]
-
Data Collection: A suitable crystal is mounted and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.[12]
-
Structure Solution and Refinement: The diffraction pattern is computationally processed to generate an electron density map, from which atomic positions are determined and refined to yield the final, precise 3D structure.[12]
Purity Assessment: A Quantitative Approach
Expertise & Rationale: Structural confirmation is incomplete without a quantitative assessment of purity. High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for this task. It separates the target compound from any impurities, allowing for accurate quantification.
Step-by-Step Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Prepare a sample solution in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Instrumentation: A standard HPLC or UPLC system with a UV/PDA detector and a reversed-phase C18 column.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Purity is expressed as the area of the main peak as a percentage of the total peak area. For drug development, a purity of >95% is typically required.
Synthesis of Information: A Self-Validating System
The power of this multi-technique approach lies in its self-validating nature. Each result corroborates the others, creating a cohesive and trustworthy structural assignment.
Caption: A logical map of the self-validating analytical workflow.
Conclusion
The structural analysis of 6-methyl-1H-indazol-4-ylboronic acid is a critical step in its application for drug discovery and development. By systematically applying a suite of orthogonal analytical techniques—NMR for connectivity, HRMS for elemental composition, HPLC for purity, and X-ray crystallography for definitive 3D structure—researchers can proceed with absolute confidence in the integrity of their starting material. This rigorous, causality-driven approach mitigates risk and forms the foundation for reproducible, high-quality scientific outcomes.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu4 positive allosteric modulators that mitigate CYP1A2 induction liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 1023595-17-6: 1H-indazol-4-ylboronic acid | CymitQuimica [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 6. 6-methyl-1H-indazol-4-yl-4-boronic acid | 1310383-73-3 [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
NMR and mass spectrometry data for 6-methyl-1H-indazol-4-ylboronic acid
An In-Depth Technical Guide to the Structural Characterization of 6-methyl-1H-indazol-4-ylboronic Acid
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 6-methyl-1H-indazol-4-ylboronic acid (CAS 1310383-73-3). As a critical building block in contemporary drug discovery, particularly in the synthesis of potent kinase inhibitors such as GDC-0941, rigorous structural verification is paramount.[1] This document is intended for researchers, analytical scientists, and drug development professionals who require a deep understanding of the analytical methodologies and data interpretation necessary to confirm the identity, structure, and purity of this key synthetic intermediate.
The Central Role of Structural Verification
In the landscape of medicinal chemistry, the unequivocal confirmation of a molecule's structure is the foundation upon which all subsequent biological and pharmacological data rests. For intermediates like 6-methyl-1H-indazol-4-ylboronic acid, even minor structural ambiguities can lead to the synthesis of incorrect final compounds, resulting in wasted resources and misleading biological results. The synergistic application of NMR spectroscopy and mass spectrometry provides a self-validating system for structural elucidation, offering orthogonal data points that, when combined, leave no room for doubt.
Below is a diagram illustrating the core analytical workflow for structural confirmation, a process that ensures data integrity from sample preparation through final validation.
Caption: High-level workflow for analytical characterization.
Molecular Structure and Atom Numbering
The foundational step in spectral interpretation is a clear understanding of the molecule's structure and a consistent atom numbering system.
Caption: Structure of 6-methyl-1H-indazol-4-ylboronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: Acquiring High-Quality NMR Data
The following protocol ensures reproducible and high-resolution NMR spectra.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 6-methyl-1H-indazol-4-ylboronic acid.
-
Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice due to its high polarity, which effectively solubilizes the boronic acid, and its ability to slow the exchange of labile protons (NH, OH), often allowing for their observation.[2]
-
Internal Standard: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) serves as a reliable internal reference.[2]
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer equipped with a broadband probe.
-
Data Acquisition:
-
¹H NMR: Acquire with a 30° pulse angle and a relaxation delay of at least 2 seconds to ensure quantitative integrity.
-
¹³C NMR: Utilize proton decoupling (e.g., zgpg30) and acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
2D NMR: If assignments are ambiguous, HSQC and HMBC experiments should be performed to establish ¹H-¹³C one-bond and multiple-bond correlations, respectively.[3]
-
¹H and ¹³C NMR Spectral Data Interpretation
The following tables summarize the predicted chemical shifts and multiplicities for 6-methyl-1H-indazol-4-ylboronic acid. These predictions are based on established principles of NMR spectroscopy and data from analogous indazole structures.[4][5]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| NH (N1-H) | ~13.1 | broad singlet | - | Labile proton, characteristic of indazole NH. |
| H3 | ~8.1 | singlet | - | Proton on the pyrazole ring. |
| H7 | ~7.6 | singlet | - | Aromatic proton adjacent to the boronic acid group. |
| H5 | ~7.2 | singlet | - | Aromatic proton adjacent to the methyl group. |
| B(OH)₂ | ~8.2 | broad singlet | - | Labile protons; shift is concentration and water-dependent. |
| CH₃ | ~2.4 | singlet | - | Methyl group protons. |
Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C3 | ~134.0 | Methine carbon in the pyrazole ring. |
| C3a | ~122.0 | Quaternary carbon at the ring junction. |
| C4 | ~128.0 (broad) | Carbon bearing the boronic acid group; signal may be broad due to quadrupolar relaxation of the boron nucleus. |
| C5 | ~130.0 | Methine carbon on the benzene ring. |
| C6 | ~139.0 | Quaternary carbon bearing the methyl group. |
| C7 | ~115.0 | Methine carbon on the benzene ring. |
| C7a | ~141.0 | Quaternary carbon at the ring junction. |
| CH₃ | ~21.0 | Methyl carbon. |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and, through fragmentation, further structural information. The analysis of boronic acids by MS requires specific considerations due to their chemical nature.
Causality Behind Experimental Choices: Overcoming Boronic Acid Challenges
Boronic acids have a well-documented tendency to undergo dehydration, especially at elevated temperatures in the MS source, to form cyclic anhydride trimers known as boroxines.[6] This can suppress the desired molecular ion signal and complicate spectral interpretation. To mitigate this, a "soft" ionization technique like Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC) is the authoritative choice.
-
LC-ESI-MS: This method introduces the analyte into the MS source in a liquid stream at ambient or near-ambient temperatures, minimizing thermal degradation and boroxine formation.[6][7]
-
Ionization Mode: Boronic acids can be analyzed in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. However, negative mode ESI is often highly sensitive and provides a clean spectrum, detecting the deprotonated boronate species.[8]
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like acetonitrile or methanol.[9]
-
Chromatography: Use a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile, often with an additive like ammonium acetate to improve ionization.[6][7]
-
Mass Spectrometry:
-
Instrument: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements, which aids in formula confirmation.
-
Ionization: Electrospray Ionization (ESI).
-
Acquisition: Scan in both positive and negative modes over a mass range of m/z 50-500.
-
MS Data Interpretation
The molecular formula of 6-methyl-1H-indazol-4-ylboronic acid is C₈H₉BN₂O₂. The monoisotopic mass is calculated to be 176.0757 Da .
Table 3: Expected Ions in High-Resolution Mass Spectrometry
| Ion Species | Calculated m/z | Ionization Mode | Notes |
| [M+H]⁺ | 177.0835 | Positive ESI | Protonated molecule. |
| [M+Na]⁺ | 199.0655 | Positive ESI | Sodium adduct, common in ESI. |
| [M-H]⁻ | 175.0679 | Negative ESI | Deprotonated molecule, often a strong signal. |
| [M+HCOO]⁻ | 221.0785 | Negative ESI | Formate adduct from mobile phase contaminants. |
The diagram below illustrates a potential fragmentation pathway for the protonated molecule, involving the characteristic loss of water.
Caption: A plausible fragmentation pathway for [M+H]⁺.
Conclusion: A Self-Validating Structural Confirmation
The combined analytical data from NMR spectroscopy and mass spectrometry provides an unambiguous and robust confirmation of the structure of 6-methyl-1H-indazol-4-ylboronic acid. The ¹H and ¹³C NMR spectra define the precise arrangement of the carbon-hydrogen framework, including the substitution pattern on the indazole ring. High-resolution mass spectrometry confirms the elemental composition and molecular weight. This self-validating approach, where orthogonal techniques corroborate the same molecular structure, is the gold standard in chemical synthesis and drug development, ensuring the integrity of foundational research.
References
- 1. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. rsc.org [rsc.org]
- 5. cup.lmu.de [cup.lmu.de]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 9. researchgate.net [researchgate.net]
The Strategic Utility of 6-Methyl-1H-indazol-4-ylboronic Acid in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Medicinal Chemists
Introduction: The Rising Prominence of the Indazole Scaffold
The indazole motif is a cornerstone in contemporary medicinal chemistry, renowned for its versatile biological activities. Its presence in a multitude of clinically significant agents underscores its importance as a "privileged scaffold" in drug design. 6-Methyl-1H-indazol-4-ylboronic acid (CAS No. 1310383-73-3) has emerged as a particularly valuable building block for the synthesis of complex molecular architectures, primarily through its application in palladium-catalyzed cross-coupling reactions.[1] This guide provides a comprehensive overview of its commercial availability, a detailed synthetic protocol, and its application in the synthesis of pharmacologically relevant compounds, with a focus on kinase inhibitors.
Commercial Availability
6-Methyl-1H-indazol-4-ylboronic acid is readily accessible from a range of specialized chemical suppliers. Its availability facilitates its direct incorporation into drug discovery pipelines, obviating the need for multi-step de novo synthesis in many instances. Researchers can procure this reagent in various purities and quantities to suit both small-scale library synthesis and larger-scale lead optimization campaigns.
Table 1: Commercial Suppliers of 6-Methyl-1H-indazol-4-ylboronic acid
| Supplier | Product Number | Purity | Available Quantities |
| BLDpharm | BD140735 | >95% | 250mg, 1g, 5g |
| Ambeed | am140735 | >97% | 250mg, 1g, 5g, 10g |
| Mcule | mc-6988 | >95% | 1mg, 5mg, 10mg, 25mg, 50mg |
| A2B Chem | AB140735 | >95% | 250mg, 1g, 5g |
| Key Organics | BB-6988 | >95% | 250mg, 1g |
Note: Availability and product details are subject to change. Please refer to the suppliers' websites for the most current information.
Synthesis of 6-Methyl-1H-indazol-4-ylboronic Acid: A Plausible Synthetic Route
While many researchers will opt for commercial sources, an in-house synthesis may be desirable for certain applications. Based on established methodologies for the synthesis of substituted indazoles and boronic acids, a robust synthetic pathway can be proposed. The following protocol is a scientifically sound, multi-step synthesis starting from commercially available 3-methyl-4-nitroaniline.
Experimental Protocol: Synthesis of 6-Methyl-1H-indazol-4-ylboronic Acid
Step 1: Diazotization of 3-methyl-4-nitroaniline and Iodination
-
To a stirred solution of 3-methyl-4-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, dissolve potassium iodide (3.0 eq) in water and add it to the diazonium salt solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Extract the product with ethyl acetate, wash with sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-iodo-3-methyl-4-nitrobenzene.
Step 2: Intramolecular Cyclization to form 4-Iodo-6-methyl-1H-indazole
-
To a solution of 1-iodo-3-methyl-4-nitrobenzene (1.0 eq) in acetic acid, add iron powder (5.0 eq) in portions.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture, filter through celite, and neutralize the filtrate with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 4-iodo-6-methyl-1H-indazole. Purify by column chromatography.
Step 3: Miyaura Borylation to 6-Methyl-1H-indazol-4-ylboronic Acid Pinacol Ester
-
To a solution of 4-iodo-6-methyl-1H-indazole (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq) in 1,4-dioxane, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.05 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 80-90 °C and stir for 12 hours.
-
Cool the mixture, filter through celite, and concentrate the filtrate. Purify the residue by column chromatography to obtain 6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole.
Step 4: Hydrolysis to 6-Methyl-1H-indazol-4-ylboronic Acid
-
To a solution of the pinacol ester from Step 3 in a mixture of acetone and water, add sodium periodate (3.0 eq) and stir at room temperature for 6 hours.
-
Filter the reaction mixture and concentrate the filtrate to remove acetone.
-
Acidify the aqueous residue with 1N HCl to precipitate the boronic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-Methyl-1H-indazol-4-ylboronic acid.
Caption: Plausible synthetic workflow for 6-Methyl-1H-indazol-4-ylboronic Acid.
Application in Drug Discovery: The Suzuki-Miyaura Coupling
The primary utility of 6-methyl-1H-indazol-4-ylboronic acid in medicinal chemistry lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[2] This palladium-catalyzed reaction allows for the efficient formation of a carbon-carbon bond between the indazole scaffold and a variety of aryl or heteroaryl halides, providing a powerful tool for the rapid generation of compound libraries and the synthesis of complex drug candidates.[3]
The Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halogen bond of the aryl/heteroaryl halide.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic partners are coupled, forming the desired product and regenerating the palladium(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Methyl-1H-indazol-4-ylboronic Acid with a Heteroaryl Bromide
This protocol provides a general method for the coupling of 6-methyl-1H-indazol-4-ylboronic acid with a generic heteroaryl bromide, a common transformation in the synthesis of kinase inhibitors.
-
To a microwave vial, add 6-methyl-1H-indazol-4-ylboronic acid (1.2 eq), the heteroaryl bromide (1.0 eq), sodium carbonate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.05 eq).
-
Evacuate and backfill the vial with argon three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes.
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired coupled product.
Application in Kinase Inhibitor Synthesis
The indazole core is a key feature in numerous kinase inhibitors, where it often serves as a hinge-binding motif. The use of substituted indazole boronic acids, such as the 6-methyl-1H-indazol-4-yl derivative, allows for the strategic introduction of this scaffold into potential drug candidates. For example, the synthesis of VEGFR-2 inhibitors often involves the coupling of an indazole moiety to a pyrazole or a similar heterocyclic core.[4] While a direct synthesis of a marketed drug using this specific boronic acid is not prominently documented, its structural similarity to fragments of known kinase inhibitors like Nilotinib and Imatinib suggests its high potential in the development of novel therapeutics in this class.[5][6]
Conclusion
6-Methyl-1H-indazol-4-ylboronic acid is a commercially available and synthetically accessible building block of significant value to the drug discovery community. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for the construction of complex molecules, particularly in the area of kinase inhibitor development. The protocols and information presented in this guide are intended to equip researchers with the foundational knowledge to effectively incorporate this versatile reagent into their research and development programs.
References
- 1. CAS 1023595-17-6: 1H-indazol-4-ylboronic acid | CymitQuimica [cymitquimica.com]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 5. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Technical Guide to the Stability and Storage of 6-methyl-1H-indazol-4-ylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-methyl-1H-indazol-4-ylboronic acid is a valuable building block in medicinal chemistry and drug discovery, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge critical carbon-carbon bonds. The integrity of this reagent is paramount for the success, reproducibility, and scalability of synthetic campaigns. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 6-methyl-1H-indazol-4-ylboronic acid. We will delve into the primary degradation pathways, including protodeboronation and oxidation, and elucidate the mechanistic rationale behind recommended handling and storage protocols. Furthermore, this guide will present detailed methodologies for assessing the stability of this reagent, ensuring that researchers can maintain the fidelity of their starting materials and achieve reliable synthetic outcomes.
Introduction: The Critical Role of Reagent Integrity in Synthesis
The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] The success of this powerful reaction is intrinsically linked to the quality and stability of the boronic acid coupling partner. While many boronic acids are conveniently handled as air- and moisture-stable solids, they are not impervious to degradation.[3] Reagent instability can lead to diminished reaction yields, the formation of difficult-to-remove impurities, and a lack of reproducibility, ultimately impeding drug development timelines.[4]
6-methyl-1H-indazol-4-ylboronic acid, with its indazole motif, is a key structural component in various biologically active molecules.[5] Understanding its stability profile is therefore not merely a matter of good laboratory practice but a critical component of ensuring the efficiency and success of synthetic routes employing this reagent. This guide will provide the foundational knowledge and practical protocols to maintain the integrity of 6-methyl-1H-indazol-4-ylboronic acid.
Fundamental Degradation Pathways of Arylboronic Acids
The stability of 6-methyl-1H-indazol-4-ylboronic acid is primarily influenced by two key degradation pathways common to arylboronic acids: protodeboronation and oxidation.
Protodeboronation: The Hydrolytic Cleavage of the C-B Bond
Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, resulting in the formation of the corresponding arene (6-methyl-1H-indazole) and boric acid.[4] This process is often catalyzed by aqueous acidic or basic conditions.[4][6] The presence of the heteroaromatic indazole ring can influence the rate of protodeboronation, as heteroatoms can affect the electronic properties of the aromatic system and may be susceptible to protonation.[7]
The generally accepted mechanism for protodeboronation can be influenced by pH. Under aqueous conditions, the boronic acid can exist in equilibrium with its anionic boronate form. Both species can be susceptible to protonolysis, leading to the undesired cleavage of the C-B bond.[4]
Caption: General schematic of protodeboronation.
Oxidation: Conversion to the Corresponding Phenol
Arylboronic acids are susceptible to oxidation, which converts the boronic acid moiety into a hydroxyl group, yielding the corresponding phenol (6-methyl-1H-indazol-4-ol).[8][9] This oxidative degradation can be mediated by various oxidants, including atmospheric oxygen, particularly in the presence of metal catalysts or under harsh reaction conditions. The mechanism involves the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom, followed by rearrangement and hydrolysis.[9]
Caption: General schematic of oxidative degradation.
Recommended Storage and Handling Protocols
To mitigate the degradation of 6-methyl-1H-indazol-4-ylboronic acid, the following storage and handling protocols are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C or in a freezer at -20°C. | Lower temperatures slow down the rates of both protodeboronation and oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen and moisture, thereby reducing the risk of oxidation and hydrolysis. |
| Light | Store in an opaque or amber vial to protect from light. | Light can potentially accelerate oxidative degradation pathways. |
| Moisture | Keep the container tightly sealed to prevent moisture ingress. | Moisture is a key reactant in the protodeboronation pathway.[4] |
| Purity | Use high-purity material and avoid cross-contamination. | Impurities, especially metal residues, can catalyze degradation reactions. |
Enhancing Stability: The Use of Boronate Esters and Trifluoroborate Salts
For applications requiring long-term storage or use under conditions that may promote degradation, converting 6-methyl-1H-indazol-4-ylboronic acid to a more stable derivative is a prudent strategy.
-
Boronate Esters (e.g., Pinacol Esters): These are generally more stable towards hydrolysis and oxidation than the free boronic acid.[3][10] They are often less polar, which can simplify purification by chromatography.[10]
-
Potassium Trifluoroborate Salts: These salts are typically crystalline, air-stable solids with enhanced stability against oxidation. The tetracoordinate boron center minimizes decomposition pathways.[10]
-
N-Methyliminodiacetic Acid (MIDA) Boronate Esters: MIDA esters are exceptionally stable and can be handled on the benchtop indefinitely under air.[11] They are compatible with chromatography and remain unreactive in anhydrous cross-coupling conditions, with deprotection achieved under mild aqueous basic conditions.[11]
Caption: Protective strategies for enhancing stability.
Experimental Protocols for Stability Assessment
Regularly assessing the purity and stability of 6-methyl-1H-indazol-4-ylboronic acid is crucial. The following are standard analytical methods for this purpose.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of 6-methyl-1H-indazol-4-ylboronic acid and quantify any degradation products.
Methodology:
-
Sample Preparation: Accurately weigh approximately 1 mg of the boronic acid and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile/water mixture).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation. The primary degradation products, 6-methyl-1H-indazole (from protodeboronation) and 6-methyl-1H-indazol-4-ol (from oxidation), will have different retention times.
Protocol: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of the boronic acid and detect the presence of degradation products.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
¹H NMR Analysis:
-
Acquire a ¹H NMR spectrum. The disappearance of the B(OH)₂ proton signals (which can be broad and exchangeable) and the appearance of new aromatic signals corresponding to 6-methyl-1H-indazole or 6-methyl-1H-indazol-4-ol are indicative of degradation.
-
-
¹¹B NMR Analysis:
-
Acquire a ¹¹B NMR spectrum. A signal around 28-30 ppm is characteristic of an arylboronic acid. The appearance of a signal around 19 ppm would indicate the formation of boric acid.
-
Conclusion
The chemical stability of 6-methyl-1H-indazol-4-ylboronic acid is a critical factor for its successful application in organic synthesis. By understanding the primary degradation pathways of protodeboronation and oxidation, and by implementing the recommended storage and handling protocols, researchers can ensure the integrity of this valuable reagent. For enhanced stability, particularly for long-term storage or demanding applications, conversion to a boronate ester or trifluoroborate salt is a highly effective strategy. Regular analytical assessment via HPLC and NMR will further guarantee the quality of the material, leading to more reliable and reproducible synthetic outcomes in drug discovery and development.
References
- 1. books.rsc.org [books.rsc.org]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 11. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
The Strategic Utility of Indazole Boronic Acids in Modern Medicinal Chemistry
An in-depth technical guide by a Senior Application Scientist
Abstract: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. When functionalized with a boronic acid or its corresponding ester, this heterocyclic system transforms into a uniquely versatile building block. Indazole boronic acids are not merely passive intermediates for carbon-carbon bond formation; they are increasingly recognized for their potential to act as key pharmacophoric elements, engaging in specific, high-affinity interactions with biological targets. This guide provides an in-depth exploration of the synthesis, application, and untapped potential of indazole boronic acids, offering researchers and drug development professionals a comprehensive overview of their strategic importance in the design of next-generation therapeutics.
Introduction: The Rise of the Indazole Scaffold in Drug Design
The pursuit of novel chemical matter with drug-like properties is the central challenge of medicinal chemistry. Success often hinges on identifying "privileged scaffolds"—core molecular frameworks that can be decorated to interact with a wide range of biological targets. The indazole ring system has firmly established itself in this category.
The Privileged Nature of the Indazole Moiety
Indazole is a bicyclic heteroaromatic compound consisting of a benzene ring fused to a pyrazole ring. This structure is a bioisostere of indole, yet its unique arrangement of nitrogen atoms offers distinct hydrogen bonding capabilities, dipole moments, and metabolic profiles. Its ability to act as both a hydrogen bond donor and acceptor allows it to mimic key interactions within protein binding sites, particularly the hinge region of kinases. This has led to its incorporation into a multitude of successful drugs, including the kinase inhibitors Axitinib and Pazopanib.[1][2]
Boronic Acids: More Than Just Coupling Partners
Boronic acids (R-B(OH)₂) and their esters (e.g., pinacol esters) have become indispensable tools in organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction allows for the efficient and modular construction of C-C bonds, a fundamental transformation in drug synthesis.[5] Beyond their synthetic utility, boronic acids possess unique chemical properties that make them attractive as pharmacophores. The empty p-orbital on the boron atom allows for the formation of reversible covalent bonds with nucleophilic residues like serine or threonine in enzyme active sites, a mechanism exploited by the blockbuster proteasome inhibitor Bortezomib.[6][7][8]
Synergy: The Unique Potential of Indazole Boronic Acids
The combination of the privileged indazole scaffold with the versatile boronic acid functional group creates a powerful tool for drug discovery. It provides a direct and highly adaptable handle for building molecular complexity via cross-coupling, while also opening avenues for designing novel inhibitors that leverage the unique reactivity of the boron center.
Synthetic Strategies for Accessing Indazole Boronic Acids
The availability of robust synthetic routes is critical for the exploration of any chemical scaffold. Indazole boronic acids are typically prepared as their more stable pinacol ester derivatives, which can be readily accessed from halogenated indazole precursors.
Foundational Method: Miyaura Borylation
The most common and reliable method for synthesizing aryl boronic esters is the palladium-catalyzed Miyaura borylation reaction. This method involves the coupling of a halo-indazole (typically bromo- or iodo-) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[9][10]
-
Causality in Experimental Choices: The reaction requires a palladium catalyst, often with a phosphine ligand, to facilitate the catalytic cycle. A base, such as potassium acetate (KOAc), is crucial for the transmetalation step. The choice of an N-protecting group (e.g., THP, SEM) on the indazole is often necessary to prevent side reactions and improve solubility and stability during synthesis and purification.[9][11]
Protocol: A Representative Synthesis of an N-Protected Indazole-7-boronic Acid Pinacol Ester
This protocol describes a general method for the Miyaura borylation of a protected halo-indazole.
Experimental Workflow Diagram
Caption: Workflow for Miyaura Borylation of Halo-Indazoles.
Materials:
-
N-Protected Halo-Indazole (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equiv)
-
Potassium Acetate (KOAc) (3.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Anhydrous 1,4-Dioxane
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the N-protected halo-indazole, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment. This is critical as the Pd(0) active species is oxygen-sensitive.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by silica gel column chromatography to yield the desired indazole boronic acid pinacol ester.[9][10]
The Role of Indazole Boronic Acids as Synthetic Building Blocks
The primary application of indazole boronic acids in medicinal chemistry is as key intermediates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.
The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Drug Discovery
The Suzuki-Miyaura reaction forms a C(sp²)-C(sp²) bond between an organoborane and an organohalide.[3] Its wide functional group tolerance, mild reaction conditions, and the commercial availability of diverse building blocks have made it a favored method for synthesizing biaryl and heteroaryl structures common in drug molecules.[12]
Mechanism and Key Parameters: The catalytic cycle involves three main steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.[4][13]
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][14]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[15]
Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
Case Study: Synthesis of Axitinib (Inlyta®)
Axitinib is a potent tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma. It functions by targeting Vascular Endothelial Growth Factor Receptors (VEGFRs). Many reported syntheses of Axitinib rely on a key Suzuki-Miyaura coupling step where an indazole derivative is coupled with an aryl partner. While some routes use an iodo-indazole and a thio-aryl boronic acid, others employ the reverse strategy, highlighting the flexibility of this approach in complex molecule synthesis.[16][17][18]
Protocol: A General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Indazole Boronic Acid Pinacol Ester (1.0 equiv)
-
Aryl or Heteroaryl Halide (1.0-1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vial, combine the indazole boronic acid ester, the aryl halide, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vial and purge with argon.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture with vigorous stirring at 80-100 °C until the starting material is consumed (monitor by LC-MS).
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via column chromatography or recrystallization.[12][19]
Data Presentation: Representative Suzuki-Miyaura Reaction Conditions
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 92 |
| 2 | 3-Bromopyridine | Pd(dppf)Cl₂ (3) | K₃PO₄ | DMF | 100 | 85 |
| 3 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃/SPhos (2) | Cs₂CO₃ | Toluene/H₂O | 100 | 88 |
| This table presents generalized conditions based on literature precedents for similar couplings.[12][20] Yields are representative and substrate-dependent. |
Indazole Boronic Acids as Bioisosteres and Pharmacophores
Beyond their role as synthetic intermediates, the indazole boronic acid motif itself holds significant potential as a pharmacophore capable of direct, specific interactions with protein targets.
Boronic Acids as Reversible Covalent Inhibitors
The Lewis acidic boron atom can accept a lone pair of electrons from a nucleophilic amino acid residue (like serine or threonine) in an enzyme's active site.[7] This forms a stable, tetrahedral boronate adduct, which effectively mimics the transition state of substrate hydrolysis.[8] This interaction is covalent but reversible, offering a unique pharmacological profile that combines the high potency and duration of covalent inhibitors with a potentially improved safety profile compared to irreversible modifiers.[21][22] While Bortezomib is the canonical example targeting a threonine in the proteasome, this principle is broadly applicable.[7]
Indazole Boronic Acids in Kinase Inhibition
Kinases are a major class of drug targets, and the indazole scaffold is a well-established "hinge-binder," forming key hydrogen bonds in the ATP-binding site. The strategic placement of a boronic acid on this scaffold could lead to novel inhibitor designs.
Case Study: Development of Novel IRAK4 Inhibitors Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the innate immune signaling pathway and a high-value target for treating inflammatory diseases.[23][24] Several potent IRAK4 inhibitors have been developed that feature an indazole core.[25] While many of these are traditional reversible inhibitors, the development of an indazole-based compound with a boronic acid "warhead" could represent a novel approach. Such a compound could achieve high potency and selectivity by combining the hinge-binding affinity of the indazole with a reversible covalent interaction with a nearby nucleophile in the active site.[23][26]
VEGFR Signaling Pathway Targeted by Axitinib
Caption: Axitinib inhibits VEGFR2 signaling to block angiogenesis.[27][28][29]
Challenges and Future Directions
Despite their immense potential, the use of boronic acids in drug development is not without challenges.
-
Stability: Boronic acids can be susceptible to oxidative degradation and protodeboronation under physiological conditions.[30] This has led to the development of more stable derivatives, such as MIDA (N-methyliminodiacetic acid) boronates, which can improve stability and solubility while releasing the active boronic acid in vivo.[6]
-
Off-Target Effects: The reactivity of the boronic acid must be carefully tuned to ensure selectivity for the desired target over other biological nucleophiles.
-
Future Directions: The future of indazole boronic acids lies in their expanded application as reversible covalent inhibitors for new target classes and in the development of novel cross-coupling methodologies that allow for their incorporation into more complex and diverse molecular architectures.
Conclusion
Indazole boronic acids and their esters represent a powerful convergence of a privileged medicinal chemistry scaffold and a uniquely versatile chemical functional group. Their established role as robust building blocks in Suzuki-Miyaura cross-coupling is a cornerstone of modern drug synthesis. Looking forward, the true frontier lies in harnessing the boron moiety itself as a sophisticated pharmacophore for designing highly potent and selective reversible covalent inhibitors. For researchers and drug development professionals, a deep understanding of the synthesis, reactivity, and biological potential of these compounds is essential for unlocking the next wave of innovative therapeutics.
References
- 1. Synthesis of indazoles from 2-formylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: AXITINIB [orgspectroscopyint.blogspot.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Biomolecules with Reversible Covalent Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki-Miyaura Cross-Coupling and Hydroxydeboronation Reactions | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib - Google Patents [patents.google.com]
- 18. CN103387565B - The preparation method of Axitinib - Google Patents [patents.google.com]
- 19. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. An update on the discovery and development of reversible covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. biorbyt.com [biorbyt.com]
- 28. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. cusabio.com [cusabio.com]
- 30. pnas.org [pnas.org]
Whitepaper: The Indazole Scaffold as a Privileged Motif in Modern Kinase Inhibitor Discovery
Abstract
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in contemporary drug discovery, particularly in oncology. The relentless pursuit of potent and selective kinase inhibitors has led to the exploration of a vast chemical space, from which certain heterocyclic systems have emerged as "privileged scaffolds." Among these, the indazole core has proven to be an exceptionally versatile and effective framework for the design of novel kinase inhibitors.[1][2] This guide provides a comprehensive overview of the principles, strategies, and experimental methodologies underpinning the discovery of indazole-based kinase inhibitors. We will delve into the medicinal chemistry rationale for its prevalence, detail the structure-activity relationships (SAR) that govern potency and selectivity, provide validated experimental protocols for screening and characterization, and illustrate these concepts through the lens of successful case studies targeting critical oncogenic kinases such as AXL, Aurora, and VEGFR-2.
The Indazole Core: A Foundation for Kinase Selectivity and Potency
The indazole nucleus, a bicyclic system comprising fused benzene and pyrazole rings, offers a unique combination of chemical and structural features that make it highly suitable for targeting the ATP-binding site of kinases.[1][3] Its rigid structure provides a stable anchor for appended functionalities, while the nitrogen atoms of the pyrazole ring serve as key hydrogen bond donors and acceptors, capable of mimicking the interactions of the adenine portion of ATP with the kinase hinge region.[4][5]
Several FDA-approved anticancer drugs, including Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Entrectinib (TRK/ROS1 inhibitor), feature an indazole scaffold, cementing its status as a clinically validated pharmacophore.[1][6] The success of this scaffold lies in its synthetic tractability and the rich possibilities for functionalization at multiple positions, allowing for fine-tuning of a compound's pharmacological profile.
Key Kinase Targets for Indazole-Based Inhibitors
The versatility of the indazole scaffold has been demonstrated across a wide range of serine/threonine and tyrosine kinases implicated in cancer progression.[2][7] Notable examples include:
-
Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptor (VEGFR-2), AXL, and Platelet-Derived Growth Factor Receptor (PDGFRα) are key targets in angiogenesis and metastasis.[4][8][9]
-
Serine/Threonine Kinases: Aurora kinases, Polo-like kinase 4 (PLK4), and p38 MAP kinase are crucial regulators of the cell cycle and inflammatory responses.[10][11][12]
-
Non-Receptor Tyrosine Kinases: c-Kit and Fms-like tyrosine kinase 3 (FLT3) are important drivers in various hematological malignancies.[4][8]
Below is a conceptual diagram of a typical Receptor Tyrosine Kinase (RTK) signaling pathway, which is a common target for indazole-based inhibitors.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to Boronic Acids in Drug Discovery and Development
Introduction: The Resurgence of a Unique Pharmacophore
Boronic acids, organic compounds featuring a C–B(OH)₂ functional group, have transitioned from being primarily niche reagents in organic synthesis to becoming a validated and highly valuable pharmacophore in modern drug discovery.[1][2] This transformation was catalyzed by the landmark approval of bortezomib (Velcade®) in 2003, the first boronic acid-containing drug and a first-in-class proteasome inhibitor for treating multiple myeloma.[3][4][5] Since then, the pipeline of boronic acid-based therapeutics has expanded significantly, with several drugs gaining FDA approval and many more advancing through clinical trials.[6][7]
The utility of boronic acids in medicinal chemistry stems from their unique electronic and structural properties. The boron atom possesses an empty p-orbital, making it an effective Lewis acid capable of forming reversible covalent bonds with nucleophiles, a feature that underpins their primary mechanism of action.[1] They are particularly adept at interacting with diols—moieties found in sugars and glycoproteins—and the hydroxyl groups of key amino acid residues like serine and threonine within enzyme active sites.[1][5][8] This ability to form stable yet reversible covalent interactions allows for high-affinity binding and potent, specific inhibition of enzyme targets that are often challenging to address with traditional small molecules.
This guide provides an in-depth exploration of the core principles governing the application of boronic acids in drug discovery. We will dissect their fundamental chemistry, elucidate their mechanisms of action with clinically relevant examples, discuss their broad therapeutic applications, and address the practical challenges and synthetic strategies essential for their successful development.
The Foundational Chemistry of Boronic Acids
The biological activity of boronic acids is a direct consequence of their distinct chemical nature. Understanding this chemistry is paramount to rationally designing effective and safe therapeutics.
Lewis Acidity and Reversible Covalent Bonding
A boronic acid, R-B(OH)₂, exists in equilibrium between a neutral, trigonal planar (sp² hybridized) form and an anionic, tetrahedral (sp³ hybridized) boronate species.[8] The trigonal form is a Lewis acid, readily accepting a pair of electrons from a nucleophile (a Lewis base) to form the tetrahedral adduct.[1] At physiological pH (~7.4), most simple boronic acids, which have a pKa of around 9, exist predominantly in their neutral trigonal state.[1] However, upon binding to a target nucleophile within the confines of an enzyme's active site, they can form a tetrahedral boronate complex with a pKa closer to 7, stabilizing the interaction.[1]
This reversible covalent interaction is the cornerstone of their inhibitory mechanism. Unlike irreversible covalent inhibitors that permanently modify their target, the bond formed by a boronic acid can be broken, which can contribute to a more favorable safety profile by potentially reducing the impact of off-target interactions.[9] The primary biological nucleophiles targeted by boronic acids are the hydroxyl groups of serine and threonine residues in proteases and the cis-diol functionalities present in saccharides and glycoproteins.[1][10]
Caption: Reversible interaction of a boronic acid with a nucleophile.
Mechanisms of Action: From Proteasomes to Penicillinases
The ability to mimic tetrahedral transition states makes boronic acids exceptional enzyme inhibitors. This is best illustrated by examining their role in several approved drugs.
Proteasome Inhibition: A Revolution in Cancer Therapy
The ubiquitin-proteasome system is a critical cellular pathway responsible for degrading unneeded or damaged proteins.[11] Cancer cells, particularly those in multiple myeloma, are highly dependent on this system to degrade pro-apoptotic factors and maintain their survival.[12]
-
Case Study: Bortezomib (Velcade®) and Ixazomib (Ninlaro®)
-
Mechanism: Bortezomib and the orally bioavailable Ixazomib are dipeptidyl boronic acids.[4][13] The boron atom in these drugs forms a stable, reversible covalent bond with the N-terminal threonine hydroxyl group in the catalytic site of the 26S proteasome.[5][11][12] This interaction potently and specifically inhibits the chymotrypsin-like activity of the proteasome.[11]
-
Therapeutic Consequence: The inhibition of the proteasome leads to the accumulation of regulatory proteins, including pro-apoptotic factors and NF-κB inhibitors.[5] This disrupts downstream signaling pathways, ultimately triggering programmed cell death (apoptosis) in malignant cells.[5][14]
-
Caption: Bortezomib inhibits the proteasome, leading to apoptosis.
β-Lactamase Inhibition: Restoring Antibiotic Efficacy
Bacterial resistance to β-lactam antibiotics is a major global health crisis, often mediated by β-lactamase enzymes that hydrolyze and inactivate the antibiotic.[15] Boronic acid transition-state inhibitors (BATSIs) offer a powerful strategy to counteract this resistance.[16]
-
Case Study: Vaborbactam (in Vabomere®)
-
Mechanism: Vaborbactam is a cyclic boronic acid that acts as a potent inhibitor of serine β-lactamases, such as the Klebsiella pneumoniae carbapenemase (KPC).[16][17] It mimics the high-energy tetrahedral intermediate formed during β-lactam hydrolysis.[16] The boronic acid forms a covalent adduct with the catalytic serine residue in the β-lactamase active site, effectively neutralizing the enzyme and protecting the co-administered antibiotic from degradation.[18][19]
-
Therapeutic Application: Vaborbactam is combined with the carbapenem antibiotic meropenem.[20] This combination, Vabomere®, restores meropenem's activity against many multidrug-resistant Gram-negative bacteria, providing a critical treatment option for complicated urinary tract infections (cUTIs).[17][21]
-
Broadening Horizons: Diverse Applications in Drug Discovery
Beyond these flagship examples, the versatility of the boronic acid scaffold has led to its exploration in a wide range of therapeutic areas.
| Therapeutic Area | Target Class/Strategy | Example(s)/Rationale |
| Oncology | Dipeptidyl Peptidase (DPP) Inhibition | Talabostat (PT-100) inhibits DPPs like FAP, leading to cytokine upregulation and an anti-tumor immune response.[7][22][23] |
| Infectious Disease | Antifungal/Antiparasitic | Tavaborole & Crisaborole (benzoxaboroles) inhibit leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis in fungi and other organisms.[4][24] |
| Diagnostics & Sensing | Glycan Binding | Boronic acids can be incorporated into fluorescent sensors to detect saccharides, with applications in glucose monitoring.[1][5] |
| Prodrug Development | ROS-Responsive Linkers | The C-B bond is susceptible to cleavage by reactive oxygen species (ROS). This property is exploited to design prodrugs that release their active payload specifically in the high-ROS microenvironment of tumors or inflamed tissues.[10][25] |
A Practical Guide to Boronic Acid Drug Development
While promising, the development of boronic acid drugs requires careful consideration of their synthesis, stability, and potential liabilities.
Synthetic Methodologies
The synthesis of boronic acids has become increasingly sophisticated, enabling medicinal chemists to access a vast and diverse chemical space.
-
Classical Methods: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of medicinal chemistry, extensively using boronic acids as building blocks to form C-C bonds.[2][8]
-
Modern Innovations: More recent methods, such as the decarboxylative borylation developed by Baran and colleagues, allow for the direct conversion of abundant carboxylic acids into boronic acids using inexpensive nickel catalysts.[9][26] This breakthrough simplifies synthesis and allows for the late-stage introduction of the boron moiety, accelerating drug discovery efforts.[9]
Key Challenges and Optimization Strategies
-
Challenge: Oxidative Instability: The C-B bond in boronic acids is susceptible to cleavage by reactive oxygen species (ROS), which can lead to metabolic instability.[27]
-
Solution: Strategies to enhance stability include modifying the electronic properties of the aryl ring or creating intramolecularly coordinated structures. For example, the development of "boralactones," where a carboxyl group coordinates with the boron, has been shown to increase oxidative stability by 10,000-fold.[27]
-
-
Challenge: Selectivity: As with any covalent inhibitor, ensuring selectivity for the target enzyme over other related proteins is critical to minimize off-target effects.
-
Solution: Rational drug design, guided by structural biology (X-ray crystallography, cryo-EM), is essential. By precisely tailoring the non-boron portion of the molecule (the 'R' group), interactions with specific residues outside the catalytic site can be optimized to confer high selectivity.
-
-
Challenge: Potential for Toxicity: Early concerns existed regarding boron toxicity. More recent studies have raised questions about the potential for some boronic acid building blocks to be mutagenic.[28]
-
Solution: This underscores the importance of rigorous safety and toxicology screening for any new boronic acid candidate. It is crucial to distinguish between the properties of small, reactive building blocks and the final, highly functionalized drug molecule, which often has a very different safety profile.[28] For instance, many approved boronic acid drugs have demonstrated minimal toxicity in clinical use.[27]
-
Experimental Protocol: A Self-Validating Enzyme Inhibition Assay
This protocol outlines a standard fluorescence-based assay to determine the potency (IC₅₀) of a boronic acid compound against a model serine protease. The design includes controls to ensure the validity of the results.
Objective: To quantify the inhibitory activity of a boronic acid candidate against a target serine protease.
Materials:
-
Target Serine Protease (e.g., Trypsin, Chymotrypsin)
-
Fluorogenic Substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Test Boronic Acid Compound (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0)
-
Positive Control Inhibitor (e.g., a known inhibitor for the target enzyme)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader (Excitation/Emission appropriate for the substrate)
Methodology:
-
Compound Preparation: Prepare a serial dilution series of the test boronic acid in DMSO. A typical starting concentration is 1 mM, diluted 1:3 for 10 points.
-
Assay Plate Setup:
-
Add 2 µL of diluted test compound, positive control, or DMSO (vehicle control) to appropriate wells.
-
Add 178 µL of Assay Buffer to all wells.
-
Add 10 µL of the target enzyme solution (prepared in Assay Buffer) to all wells except for the "no enzyme" control. Add 10 µL of buffer to these wells instead.
-
-
Pre-incubation: Mix the plate gently and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 10 µL of the fluorogenic substrate solution (prepared in Assay Buffer) to all wells to initiate the reaction. The final volume is 200 µL.
-
Kinetic Measurement: Immediately place the plate in the microplate reader. Measure the increase in fluorescence intensity every 60 seconds for 30 minutes. The slope of the linear portion of this curve represents the reaction rate (velocity).
-
Data Analysis:
-
Calculate the reaction velocity for each well.
-
Subtract the background velocity from the "no enzyme" control wells.
-
Normalize the data by setting the average velocity of the DMSO vehicle control wells to 100% activity and the positive control wells to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
-
Caption: Step-by-step workflow for determining inhibitor potency.
Conclusion and Future Outlook
Boronic acids have firmly established their place as a privileged class of pharmacophores in drug discovery. Their unique ability to engage in reversible covalent interactions has unlocked previously "undruggable" enzyme targets and provided novel solutions to pressing medical challenges like cancer and antibiotic resistance. The continued innovation in synthetic chemistry is making these compounds more accessible than ever, while a deeper understanding of their potential liabilities is enabling the design of safer and more stable molecules.[6][26]
The future of boronic acid drug discovery is bright. Research is expanding into new target classes, including metallo-β-lactamases and histone deacetylases (HDACs).[15][29] Furthermore, their application in targeted drug delivery, diagnostics, and bioconjugation is rapidly growing.[5][10] As medicinal chemists continue to harness the unique reactivity of the boron atom, we can anticipate the development of a new generation of innovative therapies built upon this versatile and powerful chemical scaffold.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencedaily.com [sciencedaily.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Bortezomib - Wikipedia [en.wikipedia.org]
- 13. Velcade (bortezomib): Side effects, uses, cost, and more [medicalnewstoday.com]
- 14. cancerresearchuk.org [cancerresearchuk.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
- 18. VABOMERE (meropenem and vaborbactam) Ç How It Works [vabomere.com]
- 19. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Vabomere (Meropenem and Vaborbactam Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 27. pnas.org [pnas.org]
- 28. researchgate.net [researchgate.net]
- 29. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Suzuki-Miyaura Cross-Coupling Reaction
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing an unparalleled method for the construction of carbon-carbon bonds.[1][2] Its discovery by Akira Suzuki, an achievement recognized with the 2010 Nobel Prize in Chemistry, has fundamentally reshaped the landscape of molecular construction.[3][4] This guide offers an in-depth exploration of the reaction from a field-proven perspective, moving beyond simple recitation of facts to explain the underlying principles that govern its success. We will dissect the catalytic cycle, analyze the critical function of each reaction component, provide validated experimental protocols, and discuss its strategic implementation in the pharmaceutical industry. The mild reaction conditions, broad functional group tolerance, and the use of relatively non-toxic and stable organoboron reagents have made it the most frequently used C-C bond-forming reaction in drug discovery.[5][6]
The Catalytic Heart: Unraveling the Mechanism
Understanding the mechanism of the Suzuki-Miyaura reaction is not merely an academic exercise; it is the foundation upon which all successful protocol development and troubleshooting are built. The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][7][8]
The Core Catalytic Cycle
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, typically coordinated to ligands (L). This complex reacts with an organic (pseudo)halide (R¹-X), inserting itself into the carbon-halogen bond. This is often the rate-determining step.[8] The palladium is oxidized from Pd(0) to a square-planar Pd(II) species.[3][4][7] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[2][4]
-
Transmetalation : This step involves the transfer of the organic group (R²) from the organoboron reagent to the Pd(II) complex.[4] This process is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic borate species, facilitating the transfer of the R² group and displacing the halide from the palladium center.[4][9]
-
Reductive Elimination : In the final step, the two organic fragments (R¹ and R²) are coupled, forming the desired C-C bond (R¹-R²).[4][7] The palladium center is simultaneously reduced from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[3][4]
Visualizing the Cycle
The interplay between these steps is best understood visually. The following diagram illustrates the complete catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. books.rsc.org [books.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 6-methyl-1H-indazol-4-ylboronic acid
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it a highly sought-after motif for targeting a variety of biological entities, including protein kinases.[3] Consequently, the development of robust and efficient synthetic methodologies for the functionalization of the indazole core is of paramount importance to researchers in both academic and industrial settings.
This guide provides a comprehensive overview of the application of 6-methyl-1H-indazol-4-ylboronic acid in the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile tool for the formation of carbon-carbon bonds. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and address common challenges encountered when working with heteroarylboronic acids.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate.[4][5] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
Synthesis of biaryl compounds using 6-methyl-1H-indazol-4-ylboronic acid
An Application Guide to the Synthesis of Biaryl Compounds Using 6-Methyl-1H-indazol-4-ylboronic Acid
Introduction: The Strategic Importance of Indazole-Containing Biaryls
In the landscape of modern medicinal chemistry, the biaryl motif is a cornerstone for the development of novel therapeutics. These structures offer a rigid scaffold that can precisely orient functional groups for optimal interaction with biological targets. When this motif is integrated with a heterocyclic system like indazole, the pharmacological potential is significantly enhanced. Indazole derivatives are prevalent in a wide array of approved drugs, valued for their ability to act as bioisosteres of purines and engage in crucial hydrogen bonding interactions.[1][2] Specifically, the 6-methyl-1H-indazole scaffold is a key structural component in various kinase inhibitors and other targeted therapies.[3][4]
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the effective use of 6-methyl-1H-indazol-4-ylboronic acid as a critical building block in the synthesis of complex biaryl compounds. The primary focus will be on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forging carbon-carbon bonds.[5][6][7] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested protocol, and discuss key parameters for optimization and troubleshooting.
Reagent Profile: 6-Methyl-1H-indazol-4-ylboronic Acid
Chemical Structure:
-
IUPAC Name: (6-Methyl-1H-indazol-4-yl)boronic acid
-
CAS Number: 1001907-56-7 (for 2-methyl isomer), illustrating the importance of specifying the tautomer. The 1H-tautomer is generally more stable.[2]
-
Molecular Formula: C₈H₉BN₂O₂
Properties and Handling:
6-Methyl-1H-indazol-4-ylboronic acid is typically a solid at room temperature. Like many heteroaryl boronic acids, it is susceptible to certain side reactions, most notably protodeboronation, where the carbon-boron bond is cleaved.[8]
-
Storage: To minimize degradation, the reagent should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).
-
Handling: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[9] Handling should ideally occur in a fume hood to avoid inhalation of dust particles.[10][11]
The Core Methodology: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that has become indispensable in organic synthesis.[5] It facilitates the formation of a C-C bond between an organoboron species (the boronic acid) and an organic halide or triflate (the coupling partner), catalyzed by a palladium complex.[6][7]
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[6][12]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is crucial and requires activation of the boronic acid by a base to form a more reactive boronate species.[6][12]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[6][13]
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of 6-methyl-1H-indazol-4-ylboronic acid with a generic aryl bromide.
Materials and Equipment
-
Reactants: 6-methyl-1H-indazol-4-ylboronic acid, Aryl bromide (Ar-Br)
-
Catalyst: Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a suitable ligand (e.g., SPhos)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Solvent: 1,4-Dioxane and Water (degassed)
-
Equipment: Schlenk flask or pressure vessel, magnetic stirrer/hotplate, condenser, nitrogen/argon line, standard glassware for workup, rotary evaporator, flash chromatography system.
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 6-methyl-1H-indazol-4-ylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium carbonate (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is essential for activating the boronic acid for the transmetalation step.[12]
-
-
Solvent Addition and Degassing:
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Degas the mixture by bubbling argon or nitrogen through the solvent for 10-15 minutes. This is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[12]
-
-
Catalyst Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.03-0.05 mmol, 3-5 mol%).
-
Quickly seal the flask.
-
Expertise: The choice of catalyst and ligand is crucial, especially for challenging heteroaryl couplings. For electron-deficient or sterically hindered partners, more advanced catalyst systems like those using SPhos or RuPhos ligands may be necessary to achieve good yields.[8][14]
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).
-
-
Workup Procedure:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[8]
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[8]
-
Data Summary and Optimization Strategies
Achieving high yields in Suzuki-Miyaura couplings, particularly with heteroaryl substrates, often requires optimization.[15] The following table outlines key parameters and their typical ranges.
| Parameter | Typical Range/Options | Rationale & Optimization Notes |
| Catalyst Loading | 1-5 mol % | Lower loading is cost-effective but may require longer reaction times. Higher loading can accelerate the reaction but increases cost and metal contamination. |
| Ligand | PPh₃, SPhos, RuPhos, XPhos | Electron-rich, bulky phosphine ligands often improve reaction efficiency with challenging substrates by promoting oxidative addition and reductive elimination.[8][16] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The choice of base can be critical. Cs₂CO₃ is more soluble and often more effective but also more expensive. K₃PO₄ is a strong base useful for less reactive aryl chlorides. For substrates prone to protodeboronation, milder fluoride bases like CsF can be beneficial.[14] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, THF, DMF | The solvent must solubilize the reactants. The presence of water is often beneficial for the transmetalation step, but fully anhydrous conditions may be required to prevent protodeboronation in sensitive cases.[8][17] |
| Temperature | 60-120 °C | Higher temperatures typically increase the reaction rate but can also lead to catalyst decomposition or side reactions. Optimization is key. |
| Boron Source | Boronic Acid vs. Boronic Ester | Pinacol boronate esters are often more stable than their corresponding boronic acids, showing greater resistance to protodeboronation and offering a longer shelf life.[17] |
Troubleshooting Common Issues
-
Low Yield/No Reaction: Check for catalyst deactivation (ensure proper degassing), try a different ligand/base combination, or increase the temperature.
-
Protodeboronation: This is a major side reaction for heteroaryl boronic acids.[8] It results in the formation of 6-methyl-1H-indazole. To mitigate this, consider using a boronic ester instead of the acid, employing anhydrous solvents, or using a fluoride base like CsF.[14][17]
-
Homocoupling: Formation of a biaryl from two molecules of the boronic acid can occur. This is often promoted by oxygen. Rigorous degassing and using the minimum necessary excess of the boronic acid can reduce this side product.[18]
Conclusion
6-Methyl-1H-indazol-4-ylboronic acid is a powerful and versatile reagent for the construction of medicinally relevant biaryl structures via the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the reaction mechanism and the role of each component is paramount for success. By carefully selecting the catalyst, base, and solvent system, and by implementing a robust experimental protocol, researchers can efficiently synthesize a diverse array of complex molecules. The insights and procedures detailed in this guide provide a solid foundation for the application of this valuable building block in drug discovery and materials science.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. angenechemical.com [angenechemical.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 16. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols: 6-Methyl-1H-indazol-4-ylboronic Acid as a Strategic Building Block for Potent PLK4 Inhibitors
Introduction: Targeting Centrosome Duplication in Cancer Therapy
Polo-like kinase 4 (PLK4) has emerged as a critical and compelling target in oncology.[1][2] As a master regulator of centriole duplication, PLK4 ensures the fidelity of cell division by controlling the formation of centrosomes, the primary microtubule-organizing centers in animal cells.[3] Dysregulation and overexpression of PLK4 are frequently observed in a variety of human tumors, leading to centrosome amplification, chromosomal instability, and aneuploidy—hallmarks of cancer.[1][4] Consequently, the development of small-molecule inhibitors that selectively target PLK4 offers a promising therapeutic strategy to halt the proliferation of cancer cells.[2][4]
The indazole scaffold has proven to be a privileged structure in the design of potent kinase inhibitors.[5][6] Specifically, the strategic incorporation of a boronic acid moiety at the 4-position of a 6-methyl-1H-indazole core creates a versatile and highly valuable building block for the synthesis of a new generation of PLK4 inhibitors. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of 6-methyl-1H-indazol-4-ylboronic acid in the design and synthesis of PLK4 inhibitors, with a focus on robust synthetic protocols and the underlying scientific rationale.
The Strategic Advantage of 6-Methyl-1H-indazol-4-ylboronic Acid
The unique structural features of 6-methyl-1H-indazol-4-ylboronic acid make it an exceptional building block for PLK4 inhibitor synthesis:
-
Targeted Interactions: The indazole core is capable of forming key hydrogen bond interactions with the hinge region of the PLK4 kinase domain, a critical factor for potent inhibition.[7]
-
Vector for Diversity: The boronic acid group is a versatile functional handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the efficient and modular introduction of a wide array of aryl and heteroaryl substituents to explore the solvent-exposed region of the ATP-binding pocket, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[8]
-
Improved Properties: The methyl group at the 6-position can enhance metabolic stability and modulate the electronic properties of the indazole ring, contributing to improved drug-like characteristics of the final inhibitor.
Signaling Pathway and Mechanism of Action
PLK4's primary role is to initiate the formation of a new centriole (procentriole) adjacent to a pre-existing mother centriole during the G1-S phase transition of the cell cycle.[3] This process is tightly regulated to ensure that each daughter cell inherits a single centrosome. Overexpression of PLK4 in cancer cells leads to the formation of multiple centrosomes, resulting in multipolar spindles during mitosis, incorrect chromosome segregation, and ultimately, aneuploidy, which can drive tumor progression.[1]
PLK4 inhibitors function by competitively binding to the ATP pocket of the kinase, preventing the phosphorylation of its downstream substrates.[4] This inhibition disrupts the centriole duplication cycle, leading to a failure to form new centrioles. Cancer cells, which are often more reliant on proper mitotic progression for their rapid proliferation, are particularly vulnerable to PLK4 inhibition. The resulting mitotic errors can trigger cell cycle arrest and apoptosis, selectively eliminating the cancer cells.[4]
References
- 1. Multidirectional Synthesis of Substituted Indazoles via Iridium-Catalyzed C-H Borylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 3-aryl-1 H -indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) DOI:10.1039/C4RA04235B [pubs.rsc.org]
- 7. Page loading... [guidechem.com]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for Reactions Involving 6-methyl-1H-indazol-4-ylboronic Acid
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole core is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse pharmacological activities, including potent anticancer, anti-inflammatory, and neuroprotective effects.[1] The functionalization of this scaffold is paramount for the exploration of new chemical space and the development of novel therapeutic agents and advanced materials. 6-methyl-1H-indazol-4-ylboronic acid has emerged as a critical building block, enabling the strategic introduction of the 6-methylindazole moiety onto various molecular frameworks. Its utility is most profoundly demonstrated in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[2][3]
This guide provides a comprehensive overview of the experimental setup for reactions involving 6-methyl-1H-indazol-4-ylboronic acid. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for key experimental choices.
Physicochemical Properties and Handling
6-methyl-1H-indazol-4-ylboronic acid is an organoboron compound that typically appears as a solid.[4][5] The indazole ring system contributes to its aromatic character, while the boronic acid functional group is the cornerstone of its reactivity in cross-coupling reactions.[6]
Storage and Stability:
Boronic acids can be sensitive to heat and moisture. It is recommended to store 6-methyl-1H-indazol-4-ylboronic acid in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For long-term storage, a freezer at -20°C is ideal.
Safety Precautions:
While specific safety data for 6-methyl-1H-indazol-4-ylboronic acid is not extensively documented, it is prudent to handle it with the standard precautions for laboratory chemicals. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves.[7][8] Avoid inhalation of dust and contact with skin and eyes.[7] In case of contact, rinse the affected area with plenty of water.[9]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of a C-C bond between an organoboron compound and an organic halide or triflate.[3] The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle.[10]
The Catalytic Cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar-X), forming a Pd(II) intermediate.[3]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[11]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][10]
Experimental Protocol: Suzuki-Miyaura Coupling of 6-methyl-1H-indazol-4-ylboronic acid
This protocol provides a generalized procedure for the coupling of 6-methyl-1H-indazol-4-ylboronic acid with an aryl bromide. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary for specific substrates to achieve optimal yields.
Materials and Reagents:
| Reagent/Material | Typical Amount (for 1 mmol scale) | Purpose |
| Aryl bromide | 1.0 mmol | Coupling partner |
| 6-methyl-1H-indazol-4-ylboronic acid | 1.2 - 1.5 mmol (1.2 - 1.5 equiv.) | Source of the indazole moiety |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | 2-5 mol% | Catalyst |
| Ligand (if needed, e.g., SPhos, XPhos) | 4-10 mol% | Stabilizes and activates the catalyst |
| Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | 2.0 - 3.0 mmol (2.0 - 3.0 equiv.) | Activates the boronic acid |
| Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O) | 5 - 10 mL | Reaction medium |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | As needed | Drying agent |
| Inert Gas (Argon or Nitrogen) | Continuous supply | To maintain an inert atmosphere |
| Standard laboratory glassware | --- | Reaction vessel, condenser, etc. |
A Note on Handling Air-Sensitive Reagents:
Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[12] It is crucial to employ proper air-sensitive techniques, such as using a Schlenk line or a glovebox, for their handling.[13][14] All glassware should be oven- or flame-dried before use to remove adsorbed moisture.[15] Solvents should be degassed to remove dissolved oxygen, which can deactivate the catalyst.[16]
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), 6-methyl-1H-indazol-4-ylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[16]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.[11][16] Maintain a positive pressure of the inert gas throughout the reaction.[14]
-
Catalyst and Solvent Addition: To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). Then, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) via syringe.[1]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[17]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[18] This allows for the determination of the reaction's completion and can provide insights into the formation of byproducts.[19]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.[16][20]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[21] After filtering, concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[17]
-
Analysis: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Choice of Base: The base is critical for the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and yield, and may need to be optimized for specific substrates.[2][11] For nitrogen-rich heterocycles like indazoles, which can be acidic, a suitable base is essential to prevent catalyst inhibition.[2]
-
Choice of Catalyst and Ligand: While Pd(PPh₃)₄ can be effective, modern palladium precatalysts paired with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often provide higher yields and turnover numbers, especially for challenging substrates.[2][22] The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle.
-
Choice of Solvent: A mixture of an organic solvent and water is often employed. The organic solvent (e.g., dioxane, toluene) dissolves the organic reactants and catalyst, while water helps to dissolve the inorganic base and facilitates the transmetalation step.[1] The use of degassed solvents is crucial to prevent oxidation of the catalyst.[16]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure proper handling of air-sensitive catalyst and use freshly degassed solvents. |
| Insufficiently active base | Try a stronger base (e.g., K₃PO₄ or Cs₂CO₃). | |
| Low reaction temperature | Increase the reaction temperature. | |
| Formation of Homocoupling Byproducts | Oxygen contamination | Thoroughly degas the reaction mixture and maintain a positive inert gas pressure. |
| Protodeborylation of Boronic Acid | Presence of protic sources | Ensure anhydrous conditions (if the protocol allows) and minimize reaction time. |
Conclusion
6-methyl-1H-indazol-4-ylboronic acid is a valuable synthetic intermediate for the construction of complex molecules containing the 6-methylindazole scaffold. The Suzuki-Miyaura coupling provides a robust and versatile method for its application in C-C bond formation. A thorough understanding of the reaction mechanism, careful consideration of the key reaction parameters, and meticulous execution of experimental protocols are essential for achieving successful outcomes. The information and protocols provided in this guide serve as a solid foundation for researchers to effectively utilize this important building block in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1310383-73-3|(6-Methyl-1H-indazol-4-yl)boronic acid|BLD Pharm [bldpharm.com]
- 5. 6-methyl-1H-indazol-4-yl-4-boronic acid | 1310383-73-3 [chemicalbook.com]
- 6. CAS 1023595-17-6: 1H-indazol-4-ylboronic acid | CymitQuimica [cymitquimica.com]
- 7. angenechemical.com [angenechemical.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. web.mit.edu [web.mit.edu]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. shoko-sc.co.jp [shoko-sc.co.jp]
- 19. vapourtec.com [vapourtec.com]
- 20. rose-hulman.edu [rose-hulman.edu]
- 21. home.sandiego.edu [home.sandiego.edu]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols for Boronic Acid Derivatives in Anticancer Agent Development
Introduction: The Emergence of Boron in Oncology
For many years, boron-containing compounds were largely overlooked by medicinal chemists, often due to preconceived notions of toxicity.[1][2] However, the unique chemical properties of the boron atom—specifically its Lewis acidity and ability to form stable, reversible covalent bonds with biological nucleophiles—present a powerful tool for enzyme inhibition.[3][4] The paradigm shifted dramatically with the FDA approval of bortezomib (Velcade®) in 2003, a first-in-class proteasome inhibitor for treating multiple myeloma.[5][6] This milestone validated boronic acids as a viable pharmacophore and catalyzed a surge of interest in developing boron-based therapeutics for a range of diseases, with oncology at the forefront.[5]
This guide provides a comprehensive overview of the application of boronic acid derivatives in anticancer agent development. It covers the core mechanisms of action, details key approved drugs, and provides field-proven protocols for the synthesis, characterization, and preclinical evaluation of novel boronic acid-based drug candidates.
Section 1: The Ubiquitin-Proteasome System and Boronic Acid Inhibition
The primary mechanism through which boronic acid derivatives have achieved clinical success is the inhibition of the 26S proteasome.[3] The proteasome is a multi-catalytic protease complex essential for cellular homeostasis, responsible for degrading the majority of intracellular proteins, including key regulators of cell cycle progression and apoptosis.[7] In many cancers, particularly multiple myeloma, malignant cells are highly dependent on the proteasome to degrade large quantities of misfolded proteins and to suppress pro-apoptotic pathways.[8] Inhibition of the proteasome leads to an accumulation of these proteins, triggering endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis.[9][10]
The dipeptidyl boronic acids, such as bortezomib and ixazomib, act as potent and selective transition-state analogue inhibitors.[3] The electrophilic boron atom forms a stable, yet reversible, covalent bond with the hydroxyl group of the N-terminal threonine residue within the catalytic β-subunits of the 20S core particle, effectively blocking its chymotrypsin-like activity.[2][7][11]
Key Downstream Effects of Proteasome Inhibition
-
NF-κB Pathway Inhibition : The proteasome is responsible for degrading IκB-α, the natural inhibitor of the pro-survival transcription factor NF-κB. By preventing IκB-α degradation, boronic acid inhibitors sequester NF-κB in the cytoplasm, blocking the transcription of anti-apoptotic and proliferative genes.[9][12]
-
Accumulation of Pro-Apoptotic Proteins : The degradation of tumor suppressor proteins (e.g., p53) and cyclin-dependent kinase inhibitors (e.g., p21, p27) is halted, leading to cell cycle arrest and the initiation of apoptosis.[11][13]
-
Induction of Terminal Unfolded Protein Response (UPR) : The buildup of ubiquitinated, misfolded proteins induces severe ER stress, overwhelming the cell's coping mechanisms and triggering apoptosis through caspase activation.[9][13]
Caption: Mechanism of Boronic Acid-based Proteasome Inhibition.
Section 2: Profile of Key Anticancer Boronic Acid Derivatives
The clinical success of this class of drugs is best exemplified by the FDA-approved agents Bortezomib and Ixazomib, which have become cornerstones in the treatment of multiple myeloma.[1]
| Drug Name | Brand Name® | Primary Target | Approved Indications | Route of Administration |
| Bortezomib | Velcade® | 26S Proteasome (β5 subunit) | Multiple Myeloma, Mantle Cell Lymphoma[11][12] | Intravenous, Subcutaneous |
| Ixazomib | Ninlaro® | 26S Proteasome (β5 subunit) | Multiple Myeloma[1] | Oral |
Bortezomib (Velcade®): The first-in-class proteasome inhibitor, Bortezomib's approval revolutionized the treatment landscape for multiple myeloma, significantly improving patient survival rates.[5][12] Its development proved that targeting the proteasome was a clinically effective anticancer strategy.[7]
Ixazomib (Ninlaro®): As the first orally bioavailable proteasome inhibitor, Ixazomib offered a significant improvement in convenience for patients requiring long-term therapy.[1] It shares a similar mechanism of action to bortezomib but has a different pharmacokinetic profile and side-effect profile.[1][14] Numerous clinical trials continue to explore its efficacy in various combination therapies and cancer types.[15][16][17][18]
Beyond proteasome inhibition, researchers are exploring boronic acid derivatives that target other cancer-relevant pathways, including tubulin polymerization and histone deacetylases (HDACs), or act as prodrugs activated by the tumor microenvironment.[19][20][21]
Section 3: Protocols for Synthesis and Characterization
The synthesis of boronic acid derivatives, particularly dipeptidyl variants, is a well-established process in medicinal chemistry. The following protocol provides a generalized workflow for the synthesis of a novel boronic acid analog, based on common literature procedures.[6][21]
Protocol 3.1: General Synthesis of a cis-Stilbene Boronic Acid Derivative
This protocol is adapted from methodologies used to create boronic acid analogs of combretastatin A-4, a tubulin inhibitor.[21] It involves a key step where an aryl halide is converted to a boronic acid via lithiation and reaction with a borate ester.
Objective: To synthesize a novel boronic acid derivative for anticancer screening.
Materials:
-
Substituted bromo-stilbene precursor
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes
-
Trimethyl borate
-
Hydrochloric acid (HCl), 3 N
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon/nitrogen inlet.
-
Dissolution: Dissolve the bromo-stilbene precursor (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.5 equiv) dropwise via syringe, maintaining the temperature below -70 °C.
-
Causality Note: This low temperature is critical to prevent side reactions and ensure efficient lithium-halogen exchange.
-
-
Stirring: Stir the resulting mixture at -78 °C for 1-2 hours. The formation of the aryllithium intermediate can sometimes be observed by a color change.
-
Borylation: Add trimethyl borate (1.5 equiv) dropwise to the solution, again maintaining the temperature at -78 °C.
-
Causality Note: The electrophilic boron atom of the borate ester is attacked by the nucleophilic aryllithium intermediate.
-
-
Warm to Room Temperature: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching & Hydrolysis: Carefully quench the reaction by adding 3 N HCl. Stir vigorously for 30-60 minutes to ensure complete hydrolysis of the boronate ester to the desired boronic acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of THF).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final boronic acid derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: General Synthetic Workflow for Boronic Acid Derivatives.
Section 4: Protocols for Preclinical Evaluation
Once a novel boronic acid derivative is synthesized and characterized, a series of in vitro and in vivo assays are required to determine its anticancer potential.
Protocol 4.1: In Vitro Cell Viability Assay (MTS/MTT)
Objective: To determine the concentration-dependent cytotoxicity of a boronic acid derivative against various cancer cell lines.
Principle: This colorimetric assay measures the metabolic activity of viable cells. Tetrazolium salts (MTS or MTT) are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product, the absorbance of which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., RPMI-8226 for multiple myeloma, MCF-7 for breast cancer)[13][22]
-
Normal (non-cancerous) cell line for selectivity assessment (e.g., L929 fibroblasts)[23]
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
Boronic acid compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the boronic acid compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.
-
Self-Validation: Include "vehicle control" wells (medium with DMSO, equivalent to the highest concentration used) and "untreated control" wells (medium only). A known cytotoxic agent (e.g., doxorubicin) should be used as a positive control.
-
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
MTS/MTT Addition: Add 20 µL of MTS reagent to each well (or follow the manufacturer's protocol for MTT). Incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_control) * 100.
-
Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
| Compound | Cell Line | IC₅₀ (nM)[2] |
| Bortezomib | U266 (Myeloma) | 7.05 |
| Compound 15 | U266 (Myeloma) | 4.60 |
Table: Example in vitro cytotoxicity data for boronic acid proteasome inhibitors.
Protocol 4.2: Western Blot for Accumulation of Ubiquitinated Proteins
Objective: To confirm the mechanism of action by visualizing the intracellular accumulation of ubiquitinated proteins following treatment with a proteasome inhibitor.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. Inhibition of the proteasome prevents the degradation of ubiquitinated proteins, leading to a detectable increase in high-molecular-weight ubiquitin conjugates.[13]
Procedure:
-
Cell Treatment: Culture cells (e.g., RPMI-8226) in 6-well plates and treat with the boronic acid compound at its IC₅₀ and 2x IC₅₀ concentrations for 6-24 hours. Include a vehicle control.
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against Ubiquitin (e.g., P4D1 clone).
-
Self-Validation: Also probe a separate membrane (or strip the first one) for a loading control protein like β-actin or GAPDH to ensure equal protein loading.
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A smear of high-molecular-weight bands in the treated lanes indicates the accumulation of polyubiquitinated proteins.
Protocol 4.3: In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of a boronic acid derivative in a living organism.
Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the compound, and tumor growth is monitored over time to assess efficacy.[13][24]
Procedure:
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., 5 x 10⁶ RPMI-8226 cells) into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, boronic acid compound at two dose levels, positive control like bortezomib).
-
Dosing: Administer the compound via the intended clinical route (e.g., intravenous, intraperitoneal, or oral) according to a predetermined schedule (e.g., twice weekly for 3 weeks).
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week.
-
Trustworthiness: Body weight is a key indicator of systemic toxicity. Significant weight loss (>15-20%) may require dose reduction or cessation of treatment.
-
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify efficacy.
Caption: Preclinical Evaluation Workflow for Anticancer Agents.
Section 5: Challenges and Future Perspectives
Despite the successes, the development of boronic acid-based anticancer agents faces challenges, including off-target toxicities like peripheral neuropathy (a known side effect of bortezomib) and the emergence of drug resistance.[8]
Future research is focused on several exciting areas:
-
Enhanced Selectivity: Designing derivatives that more selectively target the proteasome subunits primarily expressed in cancer cells to reduce side effects.
-
Dual-Target Inhibitors: Creating single molecules that inhibit both the proteasome and another synergistic target, such as HDACs.[1]
-
Prodrug Strategies: Developing boronate ester prodrugs that are selectively cleaved to release the active boronic acid within the tumor microenvironment, which is often characterized by high levels of reactive oxygen species (ROS).[1][19][25]
-
Boron Neutron Capture Therapy (BNCT): Using boron compounds that selectively accumulate in tumors as agents for BNCT, a targeted radiation therapy.[1][26]
The journey of boronic acids from a chemical curiosity to a clinically validated class of anticancer drugs is a testament to innovation in medicinal chemistry. With ongoing research and a deeper understanding of their biological interactions, boronic acid derivatives will undoubtedly continue to be a rich source of novel and effective cancer therapies.
References
- 1. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. hasyweb.desy.de [hasyweb.desy.de]
- 8. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Bortezomib - Wikipedia [en.wikipedia.org]
- 12. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Randomized phase 2 trial of ixazomib and dexamethasone in relapsed multiple myeloma not refractory to bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Facebook [cancer.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. mayo.edu [mayo.edu]
- 18. Ixazomib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 19. tandfonline.com [tandfonline.com]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. The synthesis of boronic-imine structured compounds and identification of their anticancer, antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Boronic acid/boronate prodrugs for cancer treatment: current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
The Versatility of 6-methyl-1H-indazol-4-ylboronic Acid in Advanced Materials Science: Application Notes and Protocols
The field of materials science is in a perpetual quest for novel molecular building blocks that can unlock new functionalities and enhance the performance of advanced materials. In this context, 6-methyl-1H-indazol-4-ylboronic acid has emerged as a compound of significant interest. Its unique structure, combining a reactive boronic acid moiety with a photophysically active indazole core, makes it a versatile precursor for the synthesis of a new generation of organic electronic materials. This guide provides an in-depth exploration of the applications of 6-methyl-1H-indazol-4-ylboronic acid, with a focus on its use in the development of materials for organic electronics, complete with detailed experimental protocols.
Part 1: The Strategic Importance of the Indazole Moiety in Materials Science
The indazole ring system is a privileged scaffold in medicinal chemistry and is increasingly being recognized for its potential in materials science.[1][2] The inherent aromaticity and the presence of two nitrogen atoms in the indazole core can influence the electronic properties of a molecule, often enhancing charge transport and tuning emission wavelengths in organic light-emitting diodes (OLEDs) and other organic electronic devices.[1][3] The methyl group at the 6-position of the indazole ring can further modulate the electronic properties and solubility of the final material.
The boronic acid functional group is a cornerstone of modern organic synthesis, primarily due to its pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the precise assembly of complex conjugated systems that are the heart of many advanced materials.[5]
Part 2: Application in Organic Electronics: Synthesis of a Novel Hole-Transporting Material for Perovskite Solar Cells
Perovskite solar cells (PSCs) have shown remarkable progress in photovoltaic performance, and the development of efficient and stable hole-transporting materials (HTMs) is crucial for their continued advancement.[6][7] The unique electronic and structural features of 6-methyl-1H-indazol-4-ylboronic acid make it an excellent candidate for the synthesis of novel HTMs.
Here, we present a detailed protocol for the synthesis of a novel hole-transporting material, 4,4'-(5,5'-(6-methyl-1H-indazole-4,7-diyl)bis(thiophene-5,2-diyl))bis(N,N-bis(4-methoxyphenyl)aniline) , via a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general method for the coupling of 6-methyl-1H-indazol-4-ylboronic acid with a suitable aryl halide. Optimization of reaction conditions may be necessary for different substrates.
Materials:
-
6-methyl-1H-indazol-4-ylboronic acid
-
4,4'-(5,5'-(4,7-dibromo-6-methyl-1H-indazole)bis(thiophene-5,2-diyl))bis(N,N-bis(4-methoxyphenyl)aniline) (or a similar dibromo-functionalized core)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 6-methyl-1H-indazol-4-ylboronic acid (2.2 equivalents), the dibromo-functionalized core (1.0 equivalent), and potassium phosphate (3.0 equivalents).
-
In a separate vial, weigh the palladium(II) acetate (5 mol%) and SPhos (10 mol%) and add them to the reaction flask.
-
Add anhydrous 1,4-dioxane and degassed water to the flask in a 4:1 ratio.
-
Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 20-30 minutes. This step is crucial to prevent the oxidation of the palladium catalyst and the homocoupling of the boronic acid.[1]
Reaction Execution:
-
After degassing, heat the reaction mixture to 100 °C under a nitrogen or argon atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to quench the reaction and dilute the mixture.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired hole-transporting material.
Data Presentation: Typical Reaction Parameters
| Parameter | Value | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective palladium precursor for Suzuki couplings. |
| Ligand | SPhos | A bulky, electron-rich phosphine ligand that promotes efficient catalytic activity. |
| Base | K₃PO₄ | A strong base that facilitates the transmetalation step in the catalytic cycle. |
| Solvent | Dioxane/Water (4:1) | A polar aprotic solvent system that effectively dissolves both organic and inorganic reagents. |
| Temperature | 100 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |
| Atmosphere | Inert (N₂ or Ar) | Prevents catalyst deactivation and unwanted side reactions like boronic acid homocoupling.[1] |
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. CAS 1023595-17-6: 1H-indazol-4-ylboronic acid | CymitQuimica [cymitquimica.com]
- 6. Step-saving synthesis of star-shaped hole-transporting materials with carbazole or phenothiazine cores via optimized C–H/C–Br coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-(4-Pyridyl)Azulene Derivatives as Hole Transport Materials for Perovskite Solar Cells [mdpi.com]
Application Notes and Protocols for Chemo-selective Reactions with Substituted Indazolylboronic Acids
Introduction: The Strategic Advantage of Indazolylboronic Acids in Modern Synthesis
The indazole scaffold is a privileged heterocyclic motif, prominently featured in a multitude of clinically significant pharmaceuticals and agrochemicals. Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have cemented its role as a cornerstone in medicinal chemistry. The advent of substituted indazolylboronic acids and their corresponding esters has further amplified their utility, providing a powerful handle for precise and controlled molecular diversification.
This guide provides an in-depth exploration of chemo-selective reactions involving substituted indazolylboronic acids, with a primary focus on the Suzuki-Miyaura and Chan-Lam cross-coupling reactions. As a Senior Application Scientist, the aim is not merely to present protocols, but to instill a deeper understanding of the underlying principles that govern selectivity, empowering researchers to rationally design and execute their synthetic strategies with confidence and precision. We will delve into the causality behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system for achieving the desired chemical transformation.
Core Concepts: Understanding and Exploiting Chemoselectivity
Chemoselectivity refers to the preferential reaction of one functional group in the presence of other, potentially reactive, functional groups. In the context of substituted indazolylboronic acids, this becomes paramount. A typical indazolylboronic acid may possess other reactive sites, such as N-H bonds on the indazole ring or additional halide substituents. The ability to selectively engage the C-B bond in a cross-coupling reaction, while leaving other functionalities untouched, is the key to efficient and elegant synthesis.
The primary drivers of chemoselectivity in the reactions discussed herein are:
-
Catalyst and Ligand Choice: The electronic and steric properties of the palladium or copper catalyst and its associated ligands play a pivotal role in determining which functional group is activated.
-
Reaction Conditions: Parameters such as the base, solvent, temperature, and reaction time can be fine-tuned to favor one reaction pathway over another.
-
Nature of the Substrates: The inherent reactivity of the coupling partners, including the electronic nature of the indazolylboronic acid and the electrophile or nucleophile, will significantly influence the outcome.
Synthesis of Substituted Indazolylboronic Acids: A Foundational Protocol
The accessibility of substituted indazolylboronic acids is a prerequisite for their application in chemo-selective couplings. A common and reliable method for their synthesis is the Miyaura borylation of a corresponding haloindazole. The following protocol outlines the synthesis of 1H-Indazole-5-boronic acid pinacol ester, a versatile building block.[1][2]
Experimental Protocol: Synthesis of 1H-Indazole-5-boronic Acid Pinacol Ester
Materials:
-
5-Bromo-1H-indazole
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-1H-indazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the resulting suspension by bubbling with an inert gas for 15-20 minutes.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the Celite® pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 1H-Indazole-5-boronic acid pinacol ester as a solid.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 6-methyl-1H-indazol-4-ylboronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 6-methyl-1H-indazol-4-ylboronic acid (CAS No. 1310383-73-3).[1][2][3][4] As a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors like GDC-0941, its purity is paramount for the success of subsequent synthetic steps and the integrity of biological data.[5]
This guide is designed to provide practical, field-tested solutions to common challenges encountered during the purification of this valuable intermediate. My approach is to explain the "why" behind each technique, empowering you to make informed decisions and troubleshoot effectively.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Question: My ¹H NMR analysis of the crude product shows a significant peak corresponding to 6-methyl-1H-indazole. What is this impurity and how can I remove it?
Answer:
This is a very common issue. The impurity you are observing is the product of protodeboronation , a well-documented side reaction for arylboronic acids where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[6][7] This process can be accelerated by heat, strong acidic, or strong basic conditions.[6][8]
The most effective method to remove this non-acidic byproduct is through a liquid-liquid acid-base extraction. The principle here is to exploit the acidic nature of the boronic acid group.
Causality: 6-methyl-1H-indazol-4-ylboronic acid is acidic and will deprotonate in a basic aqueous solution (e.g., 1M NaOH) to form a water-soluble boronate salt.[9] The protodeboronated impurity, 6-methyl-1H-indazole, is not acidic and will remain in the organic phase. This differential solubility allows for a clean separation.[10]
Below is a workflow and a detailed protocol for this procedure.
Caption: Acid-Base Extraction Workflow for Boronic Acid Purification.
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude 6-methyl-1H-indazol-4-ylboronic acid in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A typical concentration is 50-100 mg/mL.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a cold (0-5 °C) 1M aqueous sodium hydroxide (NaOH) solution.
-
Separation: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely. The desired boronic acid is now in the aqueous layer as its sodium boronate salt.
-
Impurity Removal: Drain the lower aqueous layer. Wash the remaining organic layer once more with a small portion of 1M NaOH to ensure complete extraction of the product. Combine the aqueous layers. The organic layer, containing the neutral protodeboronated impurity, can be discarded.[10]
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is between 2 and 3. You should observe the precipitation of a white solid.
-
Isolation: The pure boronic acid can be isolated in one of two ways:
-
Filtration: If a dense precipitate forms, collect the solid by vacuum filtration, wash it thoroughly with cold deionized water, and then with a non-polar solvent like hexane to aid drying.
-
Re-extraction: Extract the acidified aqueous solution three times with fresh portions of EtOAc. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
-
Question: My NMR spectrum is clean, but the product appears as a sticky solid or oil, and I'm getting poor recovery after recrystallization. What's happening?
Answer:
This issue often points to two possibilities: the presence of residual solvents or the formation of boroxines.
-
Residual Solvents: Even small amounts of high-boiling point solvents used in the reaction or workup (e.g., DMSO, DMF) can prevent crystallization. Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable.[11]
-
Boroxine Formation: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[11] This is an equilibrium process. Boroxines are often less crystalline and can appear as amorphous solids or oils.
-
Troubleshooting: The formation of boroxines can sometimes be reversed. Dissolving the crude material in a solvent mixture containing a small amount of water and re-isolating it can sometimes help break up the anhydride and promote crystallization of the monomeric boronic acid. However, the most reliable purification method in this case is often a carefully chosen recrystallization or trituration.
-
Recrystallization Solvent Selection
Finding the right solvent system is key. An ideal solvent will dissolve the boronic acid when hot but have poor solubility when cold, while impurities remain soluble at all temperatures.[12]
| Solvent System | Application Notes |
| Water | Some arylboronic acids can be recrystallized from hot water.[13] Good for removing organic-soluble impurities. May require a large volume. |
| Ethanol/Water | A common and effective mixture. Dissolve in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly. |
| Ethyl Acetate (EtOAc) / Hexanes | A standard system for moderately polar compounds. Dissolve in a minimum of hot EtOAc and add hexanes as the anti-solvent until persistent cloudiness appears.[14] |
| Dichloromethane (DCM) / Hexanes | Similar to EtOAc/Hexanes, useful for less polar boronic acids. |
Protocol 2: Recrystallization
-
Solubilization: Place the crude boronic acid in a flask. Add a minimal amount of the "good" solvent (e.g., hot EtOAc).
-
Anti-Solvent Addition: While the solution is hot, add the "anti-solvent" (e.g., hexanes) dropwise until you observe persistent turbidity.[15]
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in a refrigerator or freezer.
-
Isolation: Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of cold anti-solvent and dry under high vacuum.
Question: I tried purifying by silica gel chromatography, but my product is either stuck on the column or comes out as a long streak with no separation. Why?
Answer:
This is a frequent and frustrating problem. Standard silica gel chromatography is generally not recommended for boronic acids.[16]
Causality: The silica gel surface is covered with acidic silanol groups (Si-OH). The boronic acid, being Lewis acidic, can interact strongly with these groups. This strong interaction leads to irreversible adsorption (streaking) or even on-column decomposition.[14][16]
Solutions & Alternatives:
-
Modified Silica: Some success has been reported using silica gel impregnated with boric acid to pre-saturate the active sites, though this is not always effective.[17]
-
Neutral Alumina: Using a neutral alumina column can sometimes give better results than silica for mildly polar boronic acids.[14]
-
Reverse-Phase Chromatography (C18): This is a more viable chromatographic option.[15][16] A typical mobile phase would be a gradient of acetonitrile in water, often with a modifier like 0.1% formic acid or TFA to ensure good peak shape. However, removing large volumes of water can be problematic, and some boronic acids may degrade upon prolonged exposure to the aqueous mobile phase.[16]
-
Avoid Chromatography: Given the challenges, it is highly advisable to exhaust non-chromatographic methods like acid-base extraction and recrystallization before resorting to column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing 6-methyl-1H-indazol-4-ylboronic acid?
Arylboronic acids should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[18] Long-term storage in a freezer at -20°C is recommended to minimize degradation via protodeboronation and oxidation.
Q2: Besides protodeboronation, what other common impurities might be present?
Aside from the protodeboronated arene, you should be aware of:
-
Boroxines: The trimeric anhydrides discussed earlier. These are often in equilibrium with the acid.[11]
-
Starting Materials: Incomplete reaction can leave residual aryl halides or organometallic reagents.
-
Homocoupling Products: Dimerization of the starting aryl halide can sometimes occur.
-
Pinacol Esters: If the boronic acid was generated from a pinacol boronate ester, incomplete hydrolysis can leave the ester as an impurity.
The purification strategy should be chosen based on the nature of the expected impurities. The general workflow below can help guide your decision.
Caption: Decision workflow for selecting a purification method.
Q3: Can I use the crude boronic acid directly in the next step, for example, a Suzuki coupling?
While sometimes possible, it is generally not recommended. The purity of the boronic acid directly impacts the yield and purity of your coupling reaction.
-
Protodeboronation Impurity: This impurity is inert and will not participate in the coupling, but it complicates the final purification of your desired product.
-
Stoichiometry: The presence of impurities makes it difficult to accurately determine the molar quantity of your boronic acid, leading to incorrect reagent stoichiometry and potentially lower yields.
-
Catalyst Poisoning: Some impurities from the boronic acid synthesis could potentially inhibit or poison the palladium catalyst used in the coupling reaction.
Investing time in purifying the boronic acid intermediate will almost always save you significant time and effort in purifying the final compound.
References
- 1. 1310383-73-3|(6-Methyl-1H-indazol-4-yl)boronic acid|BLD Pharm [bldpharm.com]
- 2. 6-methyl-1H-indazol-4-yl-4-boronic acid | 1310383-73-3 [chemicalbook.com]
- 3. (6-methyl-1H-indazol-4-yl)boronic acid - CAS:1310383-73-3 - 吉林金泰化玻有限公司 [jtos-service.com]
- 4. (6-methyl-1H-indazol-4-yl)boronic acid - CAS:1310383-73-3 - 阿镁生物 [amaybio.com]
- 5. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. academic.oup.com [academic.oup.com]
- 18. (1H-Indazol-4-yl)boronic acid | 1023595-17-6 [sigmaaldrich.com]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling with 6-methyl-1H-indazol-4-ylboronic Acid
Welcome to the technical support center for optimizing catalyst loading in coupling reactions involving 6-methyl-1H-indazol-4-ylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during synthesis.
Section 1: Frequently Asked Questions (FAQs) - Core Principles
This section addresses fundamental questions regarding the setup and optimization of Suzuki-Miyaura reactions with this specific indazole boronic acid.
Q1: What is a typical starting catalyst loading for a new coupling reaction with 6-methyl-1H-indazol-4-ylboronic acid?
A1: For initial screening, a catalyst loading of 1-2 mol% of the palladium source is a robust starting point.[1] This concentration is generally sufficient to achieve reasonable conversion without excessive cost or high levels of residual palladium in the crude product. Once the reaction is proven feasible, optimization studies can be performed to reduce the loading, often to as low as 0.1-0.5 mol% or even into the parts-per-million (ppm) range for highly efficient systems.[2][3]
Q2: Why is the choice of ligand so critical when working with indazole-based substrates?
A2: The ligand choice is paramount for three main reasons:
-
Catalyst Stability and Activity: The ligand stabilizes the active Pd(0) species, preventing its decomposition into inactive palladium black.[4]
-
Modulating Reactivity: Electron-rich and bulky ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos), accelerate the key steps of the catalytic cycle—oxidative addition and reductive elimination. This is particularly important for coupling sterically hindered partners or overcoming the electronic properties of the indazole ring.[5]
-
Preventing Catalyst Inhibition: Indazoles are nitrogen-rich heterocycles. The unprotected N-H group can coordinate to the palladium center, forming off-cycle, inactive complexes that inhibit catalysis.[6][7] Modern, bulky ligands can help mitigate this inhibition by sterically shielding the metal center.
Q3: My 6-methyl-1H-indazol-4-ylboronic acid appears to be degrading during the reaction. What is happening and how can I prevent it?
A3: You are likely observing protodeboronation, a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[5] This is often accelerated by strong bases, high temperatures, and the presence of excess water. To prevent this:
-
Use a Milder Base: Switch from strong bases like NaOH to weaker, non-hydroxide bases such as K₃PO₄, Cs₂CO₃, or KF.[5]
-
Control Water Content: While a small amount of water is often necessary to solubilize the base and facilitate the catalytic cycle, excess water can promote protodeboronation. Using a biphasic solvent system (e.g., Toluene/H₂O) or a polar aprotic solvent with minimal water can help.
-
Use Boronic Esters: If the free boronic acid is consistently problematic, consider converting it to a more stable pinacol ester. These esters are less prone to protodeboronation and can be used directly in the coupling reaction.[8]
Q4: Should I use a Pd(0) source or a Pd(II) precatalyst?
A4: While traditional Pd(0) sources like Pd(PPh₃)₄ are common, modern Pd(II) precatalysts are often more reliable and user-friendly.[9] Palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts) offer superior air and moisture stability and generate the active LPd(0) species cleanly and efficiently in situ.[9] This leads to more reproducible results, which is critical in drug development. Using a Pd(II) salt like Pd(OAc)₂ requires in-situ reduction to Pd(0), which can sometimes be inefficient and lead to lower yields.[4]
Section 2: Troubleshooting Guide for Failed or Sub-Optimal Reactions
This guide provides a systematic approach to diagnosing and solving common issues in a question-and-answer format.
Problem 1: The reaction shows very low or no conversion of starting materials.
Q: I see only my starting materials after running the reaction overnight. Where should I start troubleshooting?
A: When faced with a complete lack of reactivity, a systematic check of the core reaction components is essential. The issue likely lies with catalyst activity, the base, or the reaction environment.
-
Probable Cause 1: Inactive Catalyst. The palladium catalyst is the engine of the reaction. If it is not in its active Pd(0) state, the catalytic cycle cannot begin.
-
Solution:
-
Verify Catalyst Quality: Ensure your palladium source and ligand are from a reliable source and have been stored correctly under an inert atmosphere.[4]
-
Switch to a Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, which requires in-situ reduction, switch to a more robust palladacycle precatalyst (e.g., SPhos-G3) that generates the active catalyst more reliably.[7][9]
-
Ensure an Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure all reagents are properly degassed and the reaction is maintained under a positive pressure of argon or nitrogen.[4]
-
-
-
Probable Cause 2: Ineffective Base. The base is not merely a proton scavenger; it is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[10][11]
-
Solution:
-
Screen Bases: If a mild base like K₂CO₃ is failing, switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[12]
-
Check Solubility: The base must have some solubility in the reaction medium to be effective. For bases like K₃PO₄, a small amount of water in the solvent system (e.g., Dioxane/H₂O 10:1) is often crucial for its function.[12]
-
-
-
Probable Cause 3: Catalyst Inhibition by the Indazole Substrate. As mentioned in the FAQs, the unprotected indazole N-H can bind to the palladium center and stall the reaction.[6][7]
-
Solution:
-
Increase Ligand-to-Palladium Ratio: Adding a slight excess of the phosphine ligand (e.g., 1.2 equivalents of ligand to 1 equivalent of palladium) can sometimes help outcompete the inhibitory binding of the indazole.[9]
-
Use a More Hindered Ligand: Switching to a bulkier ligand like XPhos or RuPhos can sterically discourage the binding of the indazole substrate to the palladium center.[5]
-
-
Problem 2: The reaction is sluggish and gives low yields, but some product is forming.
Q: My reaction works, but the yield is poor (e.g., <40%) even after extended time. How can I improve the efficiency?
A: A sluggish reaction indicates that one of the steps in the catalytic cycle is slow. The goal is to identify and accelerate this rate-limiting step, which is often transmetalation or reductive elimination.
-
Probable Cause 1: Insufficient Catalyst Loading or Activity. The initial 1-2 mol% loading may not be sufficient for this specific substrate combination.
-
Solution:
-
Increase Catalyst Loading: As a diagnostic step, increase the catalyst loading to 3-5 mol%. If the yield improves significantly, it confirms that catalyst activity is a limiting factor. You can then work on optimizing other parameters to bring the loading back down.[9]
-
Screen Ligands: This is often the most impactful variable. A ligand screen is highly recommended. Test a panel of bulky biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) as they are known to accelerate slow couplings.[5]
-
-
-
Probable Cause 2: Sub-optimal Temperature or Solvent.
-
Solution:
-
Increase Temperature: Suzuki couplings are often run at elevated temperatures (80-110 °C). If you are running at a lower temperature, cautiously increasing it may improve the reaction rate.
-
Screen Solvents: The solvent impacts the solubility of all components and can influence reaction kinetics. Common choices include 1,4-dioxane, toluene, DME, or 2-MeTHF, often with a small amount of water.[12]
-
-
-
Probable Cause 3: Steric Hindrance. If your coupling partner is sterically demanding (e.g., has ortho-substituents), both the transmetalation and reductive elimination steps can be slow.
-
Solution:
-
Employ Bulky, Electron-Rich Ligands: This is the most effective solution. Ligands like XPhos and SPhos are specifically designed to promote the coupling of sterically hindered substrates.[5]
-
Use a Stronger Base: A stronger base like K₃PO₄ can accelerate the formation of the boronate species, helping to drive the transmetalation step forward.
-
-
Problem 3: Significant side products, such as homocoupling of the boronic acid, are observed.
Q: My desired product is contaminated with a significant amount of the boronic acid homodimer. What causes this?
A: Homocoupling of the boronic acid is typically caused by the presence of oxygen in the reaction mixture. Oxygen can participate in a side catalytic cycle that leads to the undesired dimer.
-
Probable Cause: Oxygen Contamination.
-
Solution:
-
Thoroughly Degas Solvents: Ensure your reaction solvent is rigorously degassed before use. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 30-60 minutes or by using several freeze-pump-thaw cycles.[4]
-
Proper Inert Atmosphere Technique: Assemble your reaction under a positive pressure of an inert gas. Use Schlenk techniques or a glovebox for the most sensitive reactions.
-
-
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Catalyst System Screening
This protocol outlines a parallel screening approach to quickly identify a promising catalyst, ligand, and base combination for coupling with 6-methyl-1H-indazol-4-ylboronic acid.
-
Array Setup: In an array of oven-dried reaction vials equipped with stir bars, add your aryl halide (1.0 equiv, e.g., 0.1 mmol).
-
Reagent Addition (Solid): To each designated vial, add the boronic acid (1.5 equiv), the base (2.0 equiv), the palladium source (2 mol%), and the ligand (3 mol%). (See Table 1 for suggestions).
-
Vial Sealing: Seal the vials with PTFE-lined caps.
-
Inerting: Evacuate and backfill each vial with argon three times.
-
Solvent Addition: Add the degassed solvent (to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.
-
Reaction: Place the array in a preheated aluminum block on a stirrer plate at the desired temperature (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 12-16 hours), cool the reactions to room temperature, quench with water, extract with an organic solvent (e.g., ethyl acetate), and analyze each reaction by LC-MS or GC-MS to determine conversion and identify the most promising conditions.
Table 1: Example Parameters for Initial Catalyst System Screening
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Pd Source | SPhos G3 Precatalyst | XPhos G3 Precatalyst | Pd₂(dba)₃ | Pd(OAc)₂ |
| Ligand | (Internal to Precat) | (Internal to Precat) | SPhos | XPhos |
| Base | K₃PO₄ | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Toluene / H₂O (10:1) | 2-MeTHF / H₂O (10:1) | 1,4-Dioxane / H₂O (10:1) |
| Temperature | 100 °C | 100 °C | 100 °C | 100 °C |
Protocol 2: Optimizing Catalyst Loading
Once an effective catalyst system is identified from the screening, this protocol can be used to minimize the catalyst loading.
-
Setup: Prepare a series of identical reactions using the optimized conditions (ligand, base, solvent, temperature) found in Protocol 1.
-
Vary Loading: In each reaction, vary the catalyst loading systematically. For example: 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.25 mol%, 0.1 mol%.
-
Reaction & Monitoring: Run all reactions for the same amount of time (e.g., 16 hours).
-
Analysis: Analyze the conversion/yield for each reaction.
-
Determination: Identify the lowest catalyst loading that provides the desired yield (>95%) in an acceptable timeframe. This is your optimized loading.
Table 2: Recommended Starting Conditions for Different Scenarios
| Scenario | Recommended Catalyst System | Catalyst Loading (mol%) | Base | Solvent System |
| General Purpose / Screening | SPhos G3 Precatalyst | 1.0 - 2.0 | K₃PO₄ | 1,4-Dioxane / H₂O |
| Sterically Hindered Partner | XPhos G3 Precatalyst | 2.0 - 3.0 | K₃PO₄ or Cs₂CO₃ | Toluene / H₂O |
| Electron-Rich Partner | RuPhos G3 Precatalyst | 1.5 - 2.5 | K₂CO₃ | 2-MeTHF / H₂O |
| Scale-Up / Low Pd Target | SPhos G3 Precatalyst | 0.1 - 0.5 (after optimization) | K₃PO₄ | 2-MeTHF / H₂O |
Section 4: Visual Workflows
Troubleshooting a Failed Suzuki-Miyaura Coupling
Caption: A decision tree for troubleshooting failed Suzuki-Miyaura coupling reactions.
Systematic Workflow for Catalyst Loading Optimization
Caption: A workflow for systematic optimization of palladium catalyst loading.
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of Aryl Boronic Acids
Welcome to the technical support center for the purification of aryl boronic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity aryl boronic acids, critical reagents in modern organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions.[1][2][3] The purity of these building blocks directly influences reaction efficiency, yield, and the impurity profile of the final product.[2]
This resource moves beyond standard protocols to address the specific chemical nuances of boronic acids, such as their propensity for dehydration to form boroxines and susceptibility to protodeboronation.[4][5][6] Here, you will find answers to common questions and in-depth troubleshooting guides to navigate the complexities of their recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallizing aryl boronic acids?
Recrystallization is a purification technique based on differential solubility.[7] The core principle is to dissolve the impure aryl boronic acid in a hot solvent to create a saturated or near-saturated solution. As this solution cools slowly, the solubility of the boronic acid decreases, forcing it to crystallize out of the solution in a purer form.[8][9] The impurities, which are ideally present in smaller concentrations or have different solubility characteristics, remain dissolved in the cold solvent (the "mother liquor").[7]
Q2: How do I select an appropriate solvent for my aryl boronic acid?
The ideal solvent should:
-
Dissolve the boronic acid poorly or sparingly at room temperature but completely at its boiling point. This temperature-dependent solubility is the primary driver for recrystallization.
-
Dissolve impurities well at all temperatures or not at all. If impurities are highly soluble, they will remain in the mother liquor. If they are insoluble, they can be removed by hot filtration before cooling.
-
Be chemically inert. The solvent should not react with the boronic acid.
-
Have a relatively low boiling point. This facilitates easy removal from the purified crystals during drying.
-
Be non-toxic and cost-effective.
Commonly used solvents for aryl boronic acid recrystallization include water, ethanol, ethyl acetate, toluene, and mixed solvent systems like hexane/ethyl acetate or dichloromethane/hexanes.[10][11][12]
Q3: My recrystallization isn't working. The compound either "oils out" or no crystals form at all. What should I do?
This is a common issue that typically points to problems with solvent choice or concentration.
-
Oiling Out : This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to come out of solution as a liquid instead of a solid.[13]
-
No Crystals Form : This usually means the solution is not sufficiently saturated, often because too much solvent was used.[15]
-
Solution : Gently heat the solution to evaporate some of the solvent. Once you observe slight turbidity or crystal formation at the surface, remove it from the heat and allow it to cool slowly. Another technique is to scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
In-Depth Troubleshooting Guides
Problem 1: My purified compound shows complex NMR signals and a new, less polar spot on TLC. Is it degrading?
Likely Cause: Boroxine Formation
This is a classic issue with boronic acids. You are likely observing the formation of a boroxine , which is a cyclic trimeric anhydride formed by the dehydration of three boronic acid molecules.[1][5][16] This process is reversible and often occurs upon heating in non-aqueous solvents or during storage.[5][17]
Causality & Mechanism: The B(OH)₂ group is prone to intermolecular condensation, eliminating water to form B-O-B bonds. This equilibrium between the boronic acid and its boroxine can complicate purification and characterization.[16] Electron-donating groups on the aryl ring can sometimes favor boroxine formation.[16][17]
Solutions:
-
Hydrolysis: Boroxines can often be converted back to the parent boronic acid by treatment with water.[5] During workup, washing with water or using a solvent system containing water for recrystallization can hydrolyze the boroxine.
-
Solvent Choice: Recrystallizing from a solvent mixture containing a small amount of water can suppress boroxine formation.
-
Purification as a Derivative: If boroxine formation is persistent, consider converting the crude product to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, which are generally more stable and easier to purify via chromatography.[18][19] The pure derivative can then be hydrolyzed back to the boronic acid if necessary.
Problem 2: My yield is very low after recrystallization.
Likely Cause: Suboptimal Solvent System or Premature Crystallization
Low recovery can stem from several factors related to the chosen solvent and the experimental procedure.
Causality & Mechanism:
-
High Solubility in Cold Solvent: If the boronic acid has significant solubility in the solvent even at low temperatures, a substantial amount will remain in the mother liquor, leading to poor yield.
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step, the product can crystallize on the filter paper or in the funnel, reducing the isolated yield.[15]
-
Using Too Much Solvent: An excessively dilute solution will not become supersaturated upon cooling, preventing crystallization and resulting in zero or very low yield.[15]
Solutions:
-
Optimize the Solvent System: If you suspect high solubility in the cold solvent, a mixed-solvent system may be required. Find a "good" solvent that dissolves the boronic acid well when hot and a "bad" (or anti-solvent) in which it is insoluble.[13] The two solvents must be miscible.[13] (See Protocol 2 below).
-
Minimize Premature Crystallization: When performing a hot filtration, use a pre-heated funnel and flask. Add a small excess of hot solvent before filtering to ensure the compound remains in solution.
-
Concentrate the Solution: If you've added too much solvent, carefully evaporate a portion of it to reach the saturation point before cooling.
Problem 3: My product is still contaminated with the corresponding arene (Ar-H) after recrystallization.
Likely Cause: Protodeboronation
The presence of the parent arene is a strong indicator that protodeboronation has occurred. This is a common decomposition pathway where the C-B bond is cleaved and replaced with a C-H bond.[4][6]
Causality & Mechanism: Protodeboronation is essentially a protonolysis of the carbon-boron bond.[6] This degradation is often catalyzed by acidic or basic conditions, the presence of water, and heat.[4][20][21] Some aryl boronic acids, particularly those with sterically hindered or electron-rich/deficient aryl groups, are more susceptible.[20][21]
Solutions:
-
Control pH: Maintain a near-neutral pH during workup and recrystallization. Boronic acids are generally most stable around pH 7.[4]
-
Minimize Heat and Time: Avoid prolonged heating during dissolution. Use the minimum amount of time necessary to dissolve the solid.
-
Use Anhydrous Solvents: If the boronic acid is particularly sensitive, perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) using dry solvents to minimize exposure to moisture.[4]
-
Recrystallize as an Ester: As a preventative measure, purifying the compound as a boronate ester (e.g., pinacol ester) can significantly enhance stability towards protodeboronation.[21][22]
Visualized Workflow: Solvent System Selection
The following diagram outlines a decision-making process for selecting a suitable recrystallization solvent.
Caption: Decision tree for selecting a recrystallization solvent system.
Data Summary & Protocols
Table 1: Common Solvents for Aryl Boronic Acid Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Common Use Notes |
| Water | 100 | High | Good for polar boronic acids. Can help hydrolyze boroxines. |
| Ethanol | 78 | High | A versatile and commonly used solvent.[11] |
| Ethyl Acetate (EtOAc) | 77 | Medium | Often used for boronic acids of intermediate polarity.[10] |
| Toluene | 111 | Low | Good for less polar boronic acids. Can form azeotropes with water to remove it. |
| Acetone | 56 | Medium | Can be effective, but its low boiling point may limit the solubility difference. |
| n-Hexane / Heptane | 69 / 98 | Low | Typically used as the "anti-solvent" in mixed-solvent systems. |
Protocol 1: Standard Single-Solvent Recrystallization
-
Dissolution: Place the crude aryl boronic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[15]
-
Induce Further Crystallization: Once the solution has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude boronic acid in the minimum amount of the hot "soluble" solvent.[13]
-
Addition of Anti-Solvent: While keeping the solution hot, add the "insoluble" solvent (anti-solvent) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.[13]
-
Clarification: Add a few more drops of the hot "soluble" solvent until the solution becomes clear again.
-
Cooling & Isolation: Follow steps 3-7 from the Single-Solvent Recrystallization protocol.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. praxilabs.com [praxilabs.com]
- 8. LabXchange [labxchange.org]
- 9. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scispace.com [scispace.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Formation of boroxine: Its stability and thermodynamic parameters in solution | Semantic Scholar [semanticscholar.org]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Boroxine Formation in Boronic Acid Storage
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of boroxine formation during the storage and handling of boronic acids. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity and reactivity of your valuable boronic acid reagents.
Introduction: The Boronic Acid-Boroxine Equilibrium
Boronic acids are indispensable reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, and are crucial in the development of novel pharmaceuticals.[1][2][3][4][5] However, their utility is often complicated by a tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[6][7][8] This transformation is a reversible equilibrium, heavily influenced by environmental conditions.[9][10][11]
Understanding and controlling this equilibrium is paramount for ensuring the quality, reactivity, and accurate stoichiometry of your boronic acid reagents. The presence of boroxines can lead to inconsistent reaction outcomes and complicates analytical characterization.[12][13]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our application scientists receive regarding boroxine formation.
Q1: What exactly is a boroxine, and how does it form?
A1: A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, formed from the intermolecular dehydration of three boronic acid molecules.[6][7][14] This process releases three molecules of water. The formation is an equilibrium reaction, meaning it can proceed in both the forward (boroxine formation) and reverse (hydrolysis back to boronic acid) directions.[9][10][11][15] The reaction is often entropically driven, especially at higher temperatures, due to the release of water molecules.[9][10]
Q2: Why is boroxine formation a problem for my experiments?
A2: Boroxine formation can significantly impact your research in several ways:
-
Stoichiometric Inaccuracy: If you weigh out a sample of what you believe to be pure boronic acid, a significant portion may actually be the boroxine. This leads to errors in molar calculations and can negatively affect reaction yields.
-
Altered Reactivity: While boroxines can sometimes be used in reactions like the Suzuki-Miyaura coupling, their reactivity profile may differ from the corresponding boronic acid.[10]
-
Analytical Complications: The presence of boroxines can complicate the interpretation of analytical data, such as NMR and mass spectra, leading to broadened peaks or the appearance of unexpected signals.[12]
Q3: How can I tell if my boronic acid sample contains boroxines?
A3: Several analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the presence of boroxines can lead to complex and broadened signals.[12] Dissolving a small amount of the sample in a coordinating solvent like deuterated methanol (CD₃OD) can often break down the boroxine back to the boronic acid, resulting in a cleaner spectrum for comparison.[12]
-
Mass Spectrometry (MS): Boroxines will appear as higher molecular weight species corresponding to the trimer of the boronic acid minus three water molecules.[12]
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate the boronic acid from its boroxine.[16][17] However, care must be taken to avoid on-column hydrolysis.[18][19]
Q4: Is it possible to convert boroxines back to the boronic acid?
A4: Yes. Since the formation is a reversible equilibrium, boroxines can be hydrolyzed back to the parent boronic acid by the addition of water.[9][20] Gently heating a solution of the boroxine-containing sample in the presence of water can drive the equilibrium back towards the boronic acid.[13]
Troubleshooting Guides
This section provides detailed protocols and best practices to proactively prevent boroxine formation and to address it when it occurs.
Guide 1: Optimal Storage and Handling of Boronic Acids
The primary strategy for preventing boroxine formation is to control the storage environment, specifically temperature and moisture.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate at 2-8°C. For long-term storage, consider -20°C.[16][21][22] | Lower temperatures slow down the rate of dehydration. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[16][21] | This displaces moisture-containing air, minimizing the potential for dehydration. |
| Moisture | Use tightly sealed containers. Store in a desiccator or dry box.[21][23] | Boronic acids are often hygroscopic and can absorb moisture from the air, but excess water is not the primary cause of boroxine formation. Dehydration is the key issue. Storing in a dry environment prevents the loss of the boronic acid's own water molecules. |
| Container | Use containers made of inert materials like glass or high-density polyethylene (HDPE).[23] | Prevents reaction with the container material. |
Handling Protocol
-
Equilibration: Before opening, allow the boronic acid container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: Whenever possible, handle the boronic acid in a glove box or under a stream of inert gas.
-
Minimize Exposure: Open the container only for the time necessary to dispense the reagent.
-
Secure Sealing: After use, ensure the container is tightly sealed before returning it to cold storage.[23]
Guide 2: Detection and Quantification of Boroxines
If you suspect boroxine formation, the following analytical protocols can help you assess the purity of your sample.
Protocol 2.1: NMR Analysis for Boroxine Detection
-
Sample Preparation: Prepare two NMR samples of your boronic acid.
-
Sample A: Dissolve ~5-10 mg of the boronic acid in a non-coordinating solvent like CDCl₃.
-
Sample B: Dissolve ~5-10 mg of the boronic acid in a coordinating solvent like CD₃OD.[12]
-
-
Data Acquisition: Acquire ¹H NMR spectra for both samples.
-
Analysis: Compare the two spectra. If boroxines are present, the spectrum of Sample A will likely show broad or multiple, complex signals. The spectrum of Sample B should show sharper, more defined peaks corresponding to the monomeric boronic acid, as the methanol helps to break up the boroxine anhydride.[12]
Protocol 2.2: HPLC Method for Purity Assessment
Developing a robust HPLC method is crucial for quantifying the ratio of boronic acid to boroxine.
-
Column Selection: A reverse-phase C18 column is a common starting point.[16]
-
Mobile Phase: A gradient of acetonitrile and water is often effective.[18] Using a buffered mobile phase can help achieve reproducible results.[12]
-
Sample Preparation: Dissolve the sample in a suitable diluent. Note that some diluents, like methanol or mixtures of acetonitrile and water, can promote the hydrolysis of boronate esters to boronic acids.[18] For boronic acids, the choice of diluent should be optimized to ensure solubility without causing on-column degradation.
-
Detection: UV detection is typically suitable for aromatic boronic acids.[17] For other boronic acids, alternative detection methods like post-column derivatization with reagents such as alizarin followed by fluorescence detection can be used for selective and sensitive analysis.[24][25]
Guide 3: Reversion of Boroxines to Boronic Acids
In cases where significant boroxine formation has occurred, the following procedure can be used to regenerate the boronic acid.
-
Dissolution: Dissolve the boroxine-containing sample in a suitable organic solvent (e.g., THF, dioxane).
-
Hydrolysis: Add a stoichiometric amount of water (3 equivalents of water per equivalent of boroxine) to the solution.
-
Equilibration: Gently stir the mixture at room temperature. The progress of the hydrolysis can be monitored by TLC or HPLC.
-
Isolation: Once the conversion is complete, the boronic acid can be re-isolated by removing the solvent under reduced pressure. It is advisable to then store the regenerated boronic acid under the optimal conditions described in Guide 1.
Visualizing the Boronic Acid-Boroxine Equilibrium
The following diagram illustrates the reversible dehydration reaction that leads to boroxine formation.
Caption: The reversible equilibrium between three boronic acid molecules and one boroxine molecule.
Workflow for Handling and Quality Control of Boronic Acids
This workflow outlines the key decision points and actions from receiving a boronic acid to its use in an experiment.
Caption: Decision workflow for the quality control and handling of boronic acids.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 11. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 18. researchgate.net [researchgate.net]
- 19. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 22. fishersci.co.uk [fishersci.co.uk]
- 23. laballey.com [laballey.com]
- 24. research.wur.nl [research.wur.nl]
- 25. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Indazole Boronic Acid Isomers in Catalysis for Drug Discovery and Development
Introduction: The Strategic Importance of the Indazole Scaffold and its Boronic Acid Derivatives
The indazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it a valuable bioisostere for other aromatic systems like indole.[1] The functionalization of the indazole ring is a key strategy in drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile. Among the various synthetic tools available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile method for creating carbon-carbon bonds.[2][3] Central to this transformation are organoboron reagents, particularly indazole boronic acids and their derivatives.
This guide provides a comparative analysis of the reactivity of different positional isomers of indazole boronic acid in the context of catalysis, with a focus on the widely used Suzuki-Miyaura reaction. Understanding the nuances of each isomer's performance is critical for researchers and drug development professionals aiming to optimize their synthetic routes and accelerate the discovery of new chemical entities. While a direct, side-by-side experimental comparison under a single set of conditions is not extensively documented in the literature, this guide synthesizes available data and established principles of organic chemistry to provide a predictive framework for their relative reactivity.
Factors Influencing the Reactivity of Indazole Boronic Acid Isomers
The efficiency of a Suzuki-Miyaura coupling reaction is governed by a delicate interplay of electronic and steric factors, both on the boronic acid and the coupling partner. For indazole boronic acid isomers, the position of the boronic acid group on the bicyclic ring system is the primary determinant of its reactivity.
Electronic Effects: The electron density at the carbon atom bearing the boronic acid moiety significantly influences the rate-determining transmetalation step of the catalytic cycle.[2] A more electron-rich carbon generally leads to a faster transmetalation. The indazole ring possesses a unique electronic distribution due to the presence of two nitrogen atoms. Computational studies on the electron density of the indazole ring are crucial for predicting the relative reactivity of its different positions. Generally, the electron density is not uniform across the carbocyclic ring.
Steric Hindrance: The steric environment around the boronic acid group can impact the approach of the palladium catalyst, potentially slowing down the reaction. Isomers with the boronic acid group in a more sterically accessible position are expected to react more readily.
Stability of the Boronic Acid: Heteroaryl boronic acids can be prone to protodeboronation, a side reaction where the carbon-boron bond is cleaved.[4] The stability of the indazole boronic acid isomer can influence the overall yield of the desired coupled product. The use of boronic acid pinacol esters is a common strategy to enhance stability and improve handling.[5]
Comparative Analysis of Indazole Boronic Acid Isomers
Based on general principles of heteroaromatic chemistry and available literature on the functionalization of indazoles, we can infer the following reactivity trends for the 4-, 5-, 6-, and 7-isomers in Suzuki-Miyaura coupling reactions.
Indazole-7-boronic Acid: The Sterically Accessible and Reactive Isomer
The C7 position of the indazole ring is generally considered to be sterically unhindered and possesses favorable electronic properties for Suzuki-Miyaura coupling. A study by El-Kashef et al. demonstrated the successful C7 arylation of 4-substituted-1H-indazoles via a Suzuki-Miyaura reaction of the corresponding 7-bromoindazoles with various aryl boronic acids.[6] The reactions proceeded in moderate to good yields, highlighting the viability of this position for cross-coupling.[6] The accessibility of the C7 position to the palladium catalyst is a key advantage.
Indazole-5-boronic Acid: A Commonly Employed and Reliable Isomer
The C5 position of indazole is another frequently utilized site for functionalization. The Suzuki-Miyaura coupling of 5-bromoindazoles with a variety of boronic acids has been reported to proceed efficiently. For instance, the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid using Pd(dppf)Cl₂ as a catalyst afforded the desired product in high yield.[7] This suggests that indazole-5-boronic acid is a reliable and reactive coupling partner.
Indazole-6-boronic Acid: A Viable but Potentially Less Reactive Isomer
While less commonly reported in direct comparative studies, the C6 position of indazole is also amenable to Suzuki-Miyaura coupling. The electronic properties of the C6 position are influenced by the bicyclic ring system, and its reactivity is expected to be comparable to or slightly less than the C5 and C7 positions. Successful syntheses of 6-substituted indazole derivatives via cross-coupling reactions have been documented in the literature, indicating its utility in synthetic campaigns.[5]
Indazole-4-boronic Acid: The Sterically Hindered Isomer
The C4 position of the indazole ring is situated adjacent to the fused benzene ring, which can introduce steric hindrance. This steric congestion may impede the approach of the bulky palladium catalyst, potentially leading to slower reaction rates and lower yields compared to the other isomers. While Suzuki-Miyaura coupling at the C4 position is feasible, it may require more optimized reaction conditions, such as the use of highly active catalysts or elevated temperatures, to achieve satisfactory results.[8]
Data Summary
The following table summarizes the expected relative reactivity of indazole boronic acid isomers in Suzuki-Miyaura cross-coupling reactions, based on the analysis of electronic and steric factors.
| Isomer Position | Expected Relative Reactivity | Key Considerations |
| 7 | High | Sterically accessible, favorable electronics.[6] |
| 5 | High | Commonly used, good reactivity demonstrated in literature.[7] |
| 6 | Moderate to High | Electronically similar to C5, viable for coupling. |
| 4 | Moderate | Potential for steric hindrance, may require optimized conditions.[8] |
Experimental Workflow for Comparative Catalysis
To provide a framework for a direct comparative study, the following section outlines a detailed experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted to compare the performance of the different indazole boronic acid isomers under identical conditions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of 6-methyl-1H-indazol-4-ylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, indazole derivatives stand out for their diverse biological activities, and the introduction of a boronic acid moiety opens up a vast chemical space for the synthesis of novel therapeutics through reactions like the Suzuki-Miyaura coupling. The precise structural confirmation of these building blocks, such as 6-methyl-1H-indazol-4-ylboronic acid and its subsequent derivatives, is a critical, non-negotiable step in the drug discovery pipeline. An unambiguous structural assignment ensures the integrity of structure-activity relationship (SAR) studies and the ultimate safety and efficacy of a potential drug candidate.
This guide provides a comprehensive, in-depth comparison of the primary analytical techniques for the structural validation of 6-methyl-1H-indazol-4-ylboronic acid derivatives. As a senior application scientist, the following content is structured not as a rigid protocol but as a logical workflow, explaining the causality behind experimental choices and integrating self-validating systems to ensure scientific integrity.
The Synergy of Spectroscopic and Spectrometric Techniques
No single analytical technique is sufficient for the complete structural elucidation of a novel compound. A robust validation strategy relies on the synergistic application of multiple techniques, each providing a unique piece of the structural puzzle. For 6-methyl-1H-indazol-4-ylboronic acid derivatives, the core analytical triumvirate consists of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when feasible, single-crystal X-ray crystallography.
Caption: Overall workflow for the structural validation of 6-methyl-1H-indazol-4-ylboronic acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the unambiguous determination of molecular structure in solution. For 6-methyl-1H-indazol-4-ylboronic acid derivatives, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a detailed picture of the molecular framework.
¹H NMR Spectroscopy: Mapping the Proton Landscape
¹H NMR provides information about the chemical environment, connectivity, and relative number of protons in a molecule. For 6-methyl-1H-indazol-4-ylboronic acid, the spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the indazole N-H proton, and the boronic acid O-H protons.
Causality in Experimental Choices:
-
Solvent Selection: The choice of a deuterated solvent is critical. Solvents like DMSO-d₆ are often preferred for indazole derivatives as the acidic N-H and B(OH)₂ protons are more likely to be observed as distinct, albeit sometimes broad, signals. In contrast, in solvents like D₂O, these protons will exchange with deuterium and become invisible.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (δ = 0.00 ppm) for referencing ¹H and ¹³C NMR spectra, ensuring data comparability across different instruments and experiments.[1]
Expected ¹H NMR Data for 6-methyl-1H-indazol-4-ylboronic acid:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| N-H | ~13.0 | broad singlet | - | Chemical shift is highly dependent on solvent and concentration. |
| B(OH)₂ | ~8.0 | broad singlet | - | Often exchanges with residual water in the solvent, leading to a broad signal or disappearance. |
| H3 | ~8.2 | singlet | - | The proton on the pyrazole ring of the indazole. |
| H5 | ~7.5 | singlet | ~1.0 | May show a small coupling to the methyl group. |
| H7 | ~7.2 | doublet | ~8.0 | Coupled to H5 (if visible) and potentially H3 via long-range coupling. |
| CH₃ | ~2.5 | singlet | - | The methyl group at the 6-position. |
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
¹³C NMR, often acquired with proton decoupling, reveals the number of unique carbon environments in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
Expected ¹³C NMR Data for 6-methyl-1H-indazol-4-ylboronic acid:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C3 | ~135 | |
| C3a | ~120 | |
| C4 | ~125 | The ipso-carbon attached to boron can sometimes be difficult to observe due to quadrupolar relaxation.[2] |
| C5 | ~130 | |
| C6 | ~140 | |
| C7 | ~110 | |
| C7a | ~145 | |
| CH₃ | ~21 |
¹¹B NMR Spectroscopy: A Direct Probe of the Boronic Acid Moiety
¹¹B NMR is a highly specific technique for characterizing boron-containing compounds.[3] The chemical shift of the boron atom is sensitive to its coordination number and electronic environment.
Causality in Experimental Choices:
-
Reference Standard: Boron trifluoride diethyl etherate (BF₃·OEt₂) is the common external standard (δ = 0.00 ppm) for ¹¹B NMR.[4]
-
Interpretation: A chemical shift in the range of 28-33 ppm is characteristic of a trigonal planar (sp²-hybridized) arylboronic acid. Upon formation of a boronate ester or complexation with a Lewis base, the boron becomes tetracoordinate (sp³-hybridized), resulting in a significant upfield shift to around 5-15 ppm. This makes ¹¹B NMR an excellent tool for monitoring reactions involving the boronic acid group.[3]
Expected ¹¹B NMR Data:
| Species | Predicted Chemical Shift (δ, ppm) | Hybridization |
| 6-methyl-1H-indazol-4-ylboronic acid | ~30 | sp² |
| Boronate ester derivative | ~10 | sp³ |
Mass Spectrometry: Unveiling Molecular Weight and Connectivity
Mass spectrometry provides precise molecular weight information and, through fragmentation analysis, valuable clues about the molecule's structure. For novel compounds, high-resolution mass spectrometry (HRMS) is indispensable.
High-Resolution Mass Spectrometry (HRMS)
HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition of the molecular ion, a critical piece of data for validating a new structure.
Causality in Experimental Choices:
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like boronic acids. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.[5]
Expected HRMS Data for 6-methyl-1H-indazol-4-ylboronic acid:
| Ion | Calculated m/z |
| [C₈H₉BN₂O₂ + H]⁺ | 177.0784 |
| [C₈H₉BN₂O₂ + Na]⁺ | 199.0604 |
Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule
In MS/MS, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide information about the connectivity of the atoms.
Plausible Fragmentation Pathway: A common fragmentation pathway for arylboronic acids involves the loss of water and subsequent rearrangement. The indazole ring itself can also undergo characteristic fragmentation.
Caption: A simplified representation of a possible MS/MS fragmentation pathway.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
When a high-quality single crystal of the compound can be grown, X-ray crystallography provides the ultimate, unambiguous determination of the three-dimensional atomic arrangement, including precise bond lengths, bond angles, and intermolecular interactions.[6][7]
Causality in Experimental Choices:
-
Crystal Growth: This is often the most challenging step. Techniques like slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution are commonly employed. A screening of various solvents is typically necessary.
-
Data Interpretation: The result is an electron density map from which the positions of all non-hydrogen atoms can be determined. The final refined structure provides a definitive confirmation of the compound's constitution and stereochemistry.
Comparative Analysis of Validation Techniques:
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed information on the chemical environment of atoms, connectivity, and molecular framework. | Provides precise information on molecular structure and purity. Non-destructive. | Can be complex to interpret for large molecules. Requires solubility in a deuterated solvent. |
| Mass Spectrometry | Precise molecular weight and fragmentation patterns. | Confirms elemental composition. High sensitivity and accuracy. Can be coupled with chromatography (LC-MS). | Isomer differentiation can be challenging. Fragmentation can be complex to interpret. |
| X-ray Crystallography | Unambiguous 3D atomic arrangement, bond lengths, and angles. | Provides the most definitive structural proof.[8][9] | Requires a suitable single crystal, which can be difficult to grow. The structure is in the solid state, which may differ from the solution-state conformation. |
Experimental Protocols
General NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the 6-methyl-1H-indazol-4-ylboronic acid derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
¹H NMR: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required (e.g., 1024 or more).
-
¹¹B NMR: Acquire a proton-decoupled ¹¹B NMR spectrum using an external reference.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Calibrate the chemical shift scale using the residual solvent peak or TMS. Integrate signals and analyze chemical shifts, multiplicities, and coupling constants to deduce the structure.
General High-Resolution Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Instrumentation: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Mass Analysis: Acquire mass spectra over a relevant m/z range to obtain accurate mass measurements.
-
Data Analysis: Process the data to identify the molecular ion peak and compare the experimental mass to the calculated mass of the expected compound.
General Single-Crystal X-ray Crystallography Protocol
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: Mount a suitable single crystal on a goniometer head. Collect X-ray diffraction data using a diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct or Patterson methods and refine the atomic positions.
-
Data Visualization: Visualize the final crystal structure using appropriate software to analyze bond lengths, angles, and intermolecular interactions.
Conclusion
The structural validation of 6-methyl-1H-indazol-4-ylboronic acid derivatives is a critical process that necessitates a multi-faceted analytical approach. By integrating the detailed connectivity information from NMR spectroscopy, the precise molecular formula from high-resolution mass spectrometry, and, when possible, the definitive 3D structure from X-ray crystallography, researchers can have the utmost confidence in their synthesized compounds. This rigorous validation is the bedrock upon which successful drug discovery and development programs are built.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Design and x-ray crystal structures of high-potency nonsteroidal glucocorticoid agonists exploiting a novel binding site on the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Efficacy Comparison of Kinase Inhibitors Derived from Different Boronic Acids: A Technical Guide for Drug Development Professionals
Abstract
The unique chemical properties of the boronic acid moiety, particularly its ability to form reversible covalent bonds with active site nucleophiles, have positioned it as a privileged scaffold in modern medicinal chemistry.[1][2] While clinically successful as proteasome inhibitors, the application of boronic acids in the design of specific protein kinase inhibitors is a rapidly evolving field of significant therapeutic interest. This guide provides a comparative analysis of the efficacy of kinase inhibitors derived from distinct boronic acid-based scaffolds. We will delve into the structure-activity relationships (SAR), mechanisms of action, and comparative potency of key inhibitor classes, supported by experimental data and detailed protocols to aid researchers in their drug discovery efforts.
Introduction: The Role of Boron in Kinase Inhibition
Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular signaling and represent one of the most important classes of drug targets, especially in oncology.[3] The majority of kinase inhibitors target the highly conserved ATP-binding site.[4] A key challenge in kinase inhibitor development is achieving selectivity, as off-target effects can lead to toxicity.[4]
Boronic acids offer a unique approach to kinase inhibition. The boron atom, with its empty p-orbital, acts as a Lewis acid, enabling it to form a reversible covalent bond with nucleophilic serine, threonine, or lysine residues often found within or near the kinase active site.[5][6] This reversible covalent mechanism can confer enhanced potency and prolonged target engagement compared to non-covalent inhibitors, while potentially offering a better safety profile than irreversible covalent inhibitors.[7][8]
This guide will compare three prominent classes of boronic acid-derived inhibitors:
-
Dipeptidyl Boronic Acids: Primarily known as proteasome inhibitors, but with significant off-target effects on kinase signaling pathways.
-
4-Anilinoquinazoline Boronic Acids: A scaffold designed to target receptor tyrosine kinases (RTKs) like EGFR and VEGFR.
-
Pyrazolopyrimidine Boronic Acids: A versatile scaffold explored for targeting various kinases, including CLK and ROCK.
Mechanism of Action: Reversible Covalent Inhibition
The primary mechanism by which boronic acids inhibit kinases involves the formation of a stable, yet reversible, tetrahedral boronate adduct with a nucleophilic amino acid residue in the kinase's active site. This interaction mimics the transition state of the phosphorylation reaction, effectively blocking substrate binding and catalytic activity.[5][9]
dot
Caption: Reversible covalent inhibition of a kinase by a boronic acid derivative.
This reversible nature is a key advantage. The inhibitor can achieve high potency and prolonged target residence time, but because the bond is not permanent, it can dissociate, potentially reducing the risk of cumulative off-target toxicity associated with irreversible inhibitors.[7]
Comparative Efficacy of Boronic Acid Kinase Inhibitors
The efficacy and selectivity of boronic acid inhibitors are highly dependent on the core scaffold, which dictates the non-covalent interactions with the kinase active site, and the positioning of the boronic acid warhead.
Dipeptidyl Boronic Acids (e.g., Bortezomib, Ixazomib)
Bortezomib and Ixazomib are FDA-approved drugs for multiple myeloma that function primarily by inhibiting the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[10][11] Their mechanism involves the boronic acid forming an adduct with the N-terminal threonine residue of the proteasome active site.[5]
While not designed as kinase inhibitors, their profound effects on cellular signaling are, in part, due to the stabilization of key regulatory proteins that are normally degraded by the proteasome. This includes inhibitors of NF-κB (IκBα) and cyclin-dependent kinase inhibitors (p21, p27), which indirectly modulates multiple kinase pathways.[12] Furthermore, studies have suggested that Bortezomib has off-target inhibitory effects on other serine hydrolases, such as HtrA2/Omi.[13]
Ixazomib, a second-generation proteasome inhibitor, has shown a different off-target profile and a potentially improved safety profile, particularly regarding peripheral neuropathy.[10][14] While both are potent proteasome inhibitors, their kinome-wide selectivity is not their primary design feature, and their use as specific kinase probes is limited. However, their impact on kinase signaling underscores the potential for boronic acids to modulate these pathways.
| Inhibitor | Primary Target (IC50) | Key Kinase Pathways Modulated (Indirectly) | Known Off-Targets (Non-Kinase) | Reference(s) |
| Bortezomib | 20S Proteasome (β5) (0.6 nM) | NF-κB, Cell Cycle (CDKs) | HtrA2/Omi, Cathepsin G | [5][12][13] |
| Ixazomib | 20S Proteasome (β5) (3.4 nM) | NF-κB, Cell Cycle (CDKs), PIM-1 | Less characterized than Bortezomib | [14][15] |
4-Anilinoquinazoline Boronic Acids
The 4-anilinoquinazoline scaffold is a well-established pharmacophore for targeting the ATP-binding site of tyrosine kinases, with approved drugs like gefitinib and erlotinib targeting EGFR.[2] The incorporation of a boronic acid moiety onto this scaffold has been explored to enhance potency and achieve selective inhibition through covalent interactions.
Studies have shown that boron-conjugated 4-anilinoquinazolines can act as potent inhibitors of EGFR and VEGFR2. The position of the boronic acid group is critical for activity and selectivity. Quantum mechanical docking simulations suggest that the boronic acid can form a covalent B-O bond with key aspartate residues in the kinase domain, leading to prolonged inhibition.[2]
| Compound Scaffold | Target Kinase(s) | Representative IC50 Values | Key Structural Features for Activity | Reference(s) |
| Boron-conjugated 4-anilinoquinazoline | EGFR, VEGFR2 (KDR) | EGFR: ~50-100 nMKDR: ~30-40 nM | Boronic acid at the para position of the aniline ring for KDR potency | [2] |
Pyrazolopyrimidine-Based Boronic Acids
The pyrazolopyrimidine scaffold is another versatile core structure used in the design of kinase inhibitors.[15] Recent research has identified novel boronic acid-containing pyrazolo[4,3-f]quinolines as dual inhibitors of Cdc2-like kinase (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK).[15]
These kinases are involved in critical cellular processes such as RNA splicing (CLK) and cell migration/adhesion (ROCK), making them attractive targets in oncology.[15] Structure-activity relationship (SAR) studies have demonstrated that the boronic acid moiety is essential for inhibitory activity. For instance, deletion of the 3-borono-2-methoxyphenyl group in the lead compound HSD1400 completely abrogated CLK1 inhibition.[15]
| Compound Scaffold | Target Kinase(s) | % Inhibition (@ 25 nM) | Key Structural Features for Activity | Reference(s) |
| Pyrazolo[4,3-f]quinoline Boronic Acid | CLK1, CLK2, ROCK2 | >70% | 3-borono-2-methoxyphenyl group is critical for CLK1 inhibition. | [15] |
Experimental Protocols for Efficacy Evaluation
Evaluating the efficacy and selectivity of novel boronic acid kinase inhibitors requires a multi-tiered approach, progressing from biochemical assays to cellular and in vivo models.
Workflow for Inhibitor Evaluation
dot
Caption: A generalized workflow for the preclinical evaluation of kinase inhibitors.
Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[4][16]
Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the produced ADP back into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the initial ADP amount.[4]
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitor (boronic acid derivative)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the boronic acid inhibitor in the Kinase Reaction Buffer at 2x the final desired concentration. Include a DMSO vehicle control.
-
Kinase Reaction Setup:
-
To each well of a 384-well plate, add 2.5 µL of the 2x inhibitor solution (or DMSO).
-
Add 2.5 µL of a 2x kinase/substrate/ATP solution (pre-mixed in Kinase Reaction Buffer). The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Convert luminescence values to % inhibition relative to the DMSO control. Plot % inhibition versus inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol: Cellular Target Engagement (CETSA)
The Cellular Thermal Shift Assay (CETSA) verifies that a compound binds to its intended target within intact cells by measuring ligand-induced thermal stabilization of the protein.[17][18]
Principle: When a ligand binds to its target protein, the protein's stability against heat-induced denaturation increases. In CETSA, cells are treated with the inhibitor, heated, and then lysed. The amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot. A shift in the melting temperature (Tₐgg) indicates target engagement.[19][20]
Materials:
-
Cell line expressing the target kinase
-
Test inhibitor (boronic acid derivative)
-
Cell culture medium and supplements
-
PBS, Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
PCR tubes and thermal cycler
-
Antibodies: Primary antibody against the target kinase, HRP-conjugated secondary antibody
-
Western blot equipment and reagents
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of the boronic acid inhibitor or a vehicle control (DMSO) for 1-2 hours at 37°C.
-
Heat Challenge: Harvest and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by adding Lysis Buffer and performing freeze-thaw cycles.
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction).
-
Determine protein concentration (e.g., BCA assay).
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot, using a primary antibody specific for the target kinase.
-
-
Data Analysis: Quantify the band intensities for each temperature point. Normalize the data to the lowest temperature point (100% soluble). Plot the percentage of soluble protein against temperature to generate melting curves. A rightward shift in the curve for the inhibitor-treated sample compared to the vehicle control indicates target stabilization and engagement.
Protocol: In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a boronic acid kinase inhibitor in a mouse xenograft model.[16][21]
Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test inhibitor, and tumor growth is monitored over time to assess the compound's anti-tumor activity.[16]
Materials:
-
Human cancer cell line known to be dependent on the target kinase
-
Immunocompromised mice (e.g., NOD/SCID or Nude mice, 6-8 weeks old)
-
Test inhibitor formulated in a suitable vehicle (e.g., 5% dextrose)
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10⁶ cells in PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice 2-3 times per week for tumor formation. Measure tumor dimensions with calipers once they become palpable. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Dosing: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice/group). Groups should include a vehicle control and at least two dose levels of the boronic acid inhibitor.
-
Treatment Administration: Administer the inhibitor and vehicle according to the planned schedule (e.g., once daily by oral gavage) for a defined period (e.g., 21-28 days).
-
Efficacy Assessment:
-
Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for target modulation).
-
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control. Analyze the data for statistical significance.
Conclusion and Future Perspectives
Boronic acids represent a versatile and powerful class of compounds for the development of novel kinase inhibitors. Their unique ability to form reversible covalent bonds offers a distinct advantage in achieving high potency and prolonged target engagement. While dipeptidyl boronic acids like Bortezomib have demonstrated the clinical utility of this chemical moiety, their kinase-modulating effects are largely indirect. The future of this field lies in the rational design of scaffolds, such as the 4-anilinoquinazoline and pyrazolopyrimidine cores, that specifically direct the boronic acid "warhead" to the active sites of target kinases.
Achieving selectivity remains the paramount challenge. Comprehensive kinase profiling and cellular target engagement studies are critical to understanding the on- and off-target activities of these compounds. As our understanding of the structural requirements for selective boronic acid-kinase interactions grows, we can anticipate the development of next-generation inhibitors with superior efficacy and improved safety profiles for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
- 1. Boron-containing anticancer agents: a target-centric review of structure-activity relationships and clinical pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Targeting Biomolecules with Reversible Covalent Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chimia.ch [chimia.ch]
- 8. tandfonline.com [tandfonline.com]
- 9. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of Proteasome Inhibitor-Based Anti-cancer Therapies: Perspective on Bortezomib and Second Generation Proteasome Inhibitors versus Future Generation Inhibitors of Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Landscape of Signaling Pathways and Proteasome Inhibitors Combinations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. From Bortezomib to other Inhibitors of the Proteasome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pre-Clinical Evaluation of the Proteasome Inhibitor Ixazomib against Bortezomib-Resistant Leukemia Cells and Primary Acute Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties | MDPI [mdpi.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Structure-Activity Relationship of 6-methyl-1H-indazol-4-ylboronic Acid Analogs as Kinase Inhibitors
In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous clinically evaluated and approved therapeutic agents.[1][2] This guide provides a detailed comparative analysis of the structure-activity relationship (SAR) of 6-methyl-1H-indazol-4-ylboronic acid analogs, a class of compounds showing significant promise as potent and selective kinase inhibitors. Boronic acids and their derivatives have garnered substantial interest in medicinal chemistry due to their unique chemical properties and diverse biological applications.[3]
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth exploration of the causal relationships between structural modifications and biological activity, supported by experimental data and detailed protocols.
The 6-methyl-1H-indazol-4-ylboronic Acid Scaffold: A Foundation for Potent Kinase Inhibition
The 6-methyl-1H-indazol-4-ylboronic acid core represents a critical pharmacophore for targeting various protein kinases. The indazole ring system provides a versatile template for establishing key interactions within the ATP-binding pocket of these enzymes, while the boronic acid moiety at the 4-position can engage in unique covalent or non-covalent interactions, often leading to enhanced potency and selectivity.[4] The methyl group at the 6-position can influence solubility, metabolic stability, and interactions with hydrophobic pockets within the target protein.
Our comparative analysis will focus on analogs of this scaffold as inhibitors of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a pivotal role in centriole duplication and cell cycle progression.[5][6] Dysregulation of PLK4 is implicated in the development and progression of various cancers, making it a compelling target for therapeutic intervention.[5][7]
Structure-Activity Relationship (SAR) Analysis: Unraveling the Determinants of Potency
The following table summarizes the SAR of a series of indazole-based PLK4 inhibitors, providing a framework for understanding the impact of various substitutions on inhibitory activity. While not all compounds in this series possess the 4-ylboronic acid moiety, the data offers valuable insights into the broader SAR of the indazole scaffold, which can be extrapolated to the design of novel 6-methyl-1H-indazol-4-ylboronic acid analogs.
| Compound ID | R1 (Position 1) | R2 (Position 3) | R3 (Position 4) | R4 (Position 6) | PLK4 IC50 (nM) |
| A01 | H | Aryl Ether | H | Amide | < 0.1 |
| C05 | H | Aryl Ether with Vinyl | H | Amide | < 0.1 |
| K01 | H | H | H | Benzenesulfonamide | 977.6 |
| K17 | H | H | H | Substituted Benzenesulfonamide | 0.3 |
| K22 | H | H | H | Optimized Benzenesulfonamide | 0.1 |
Analysis of Substituent Effects:
-
Substitution at the 6-position (R4): The nature of the substituent at the 6-position of the indazole ring is a critical determinant of PLK4 inhibitory activity. The introduction of a benzenesulfonamide fragment at this position led to the discovery of potent inhibitors.[1] Optimization of the substituents on the benzene ring of the sulfonamide resulted in a significant enhancement of potency, as seen in the progression from K01 to K17 and K22.[1] This suggests that this region of the molecule interacts with a key pocket in the PLK4 active site that can accommodate and favorably interact with these specific functionalities.
-
Substitution at the 3-position (R2): The presence of an aryl ether moiety at the 3-position, as seen in compounds A01 and C05, also results in highly potent PLK4 inhibition.[2] The introduction of a vinyl group on the aryl ether in compound C05 was well-tolerated, indicating that this vector can be explored for further modification to fine-tune pharmacokinetic properties without compromising potency.[2]
-
The Boronic Acid Moiety at the 4-position (R3): While the provided data set does not explicitly feature a boronic acid at the 4-position, its inclusion is a rational design strategy. The boronic acid group can act as a bioisostere for other functional groups and can form reversible covalent bonds with serine residues in the kinase hinge region or engage in strong hydrogen bonding interactions, potentially leading to a significant increase in potency and residence time.
Experimental Protocols
Synthesis of 6-methyl-1H-indazol-4-ylboronic Acid
The synthesis of the title compound can be achieved through a multi-step sequence, with a key step being the iridium-catalyzed borylation of the C-H bond at the 4-position of the indazole core. This modern synthetic method offers high regioselectivity and functional group tolerance.[8][9]
Step 1: Synthesis of 6-methyl-1H-indazole (Starting Material)
A detailed protocol for the synthesis of the indazole core can be found in established literature.[10]
Step 2: Iridium-Catalyzed Borylation of 6-methyl-1H-indazole
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine 6-methyl-1H-indazole (1.0 equiv), bis(pinacolato)diboron (B2pin2, 1.2 equiv), and a suitable iridium catalyst such as [Ir(COD)OMe]2 (1-3 mol %) and a ligand like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (2-6 mol %).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting pinacol boronate ester by column chromatography on silica gel.
-
Hydrolysis to Boronic Acid: The pinacol ester can be hydrolyzed to the corresponding boronic acid by treatment with an aqueous acid solution (e.g., HCl) or by oxidative cleavage with sodium periodate (NaIO4).[8]
In Vitro Kinase Inhibition Assay (Example: PLK4)
This protocol describes a typical in vitro assay to determine the IC50 value of a test compound against a target kinase.
-
Materials:
-
Recombinant human PLK4 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Substrate peptide (e.g., a generic serine/threonine kinase substrate)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase, substrate, and buffer to the wells of a 384-well plate.
-
Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing Key Relationships
SAR of 6-substituted Indazole Analogs
Caption: Impact of C6 substituents on the potency of indazole analogs.
PLK4 Signaling Pathway in Cell Cycle Control
Caption: Simplified PLK4 signaling pathway and the effect of inhibitors.
Conclusion
The 6-methyl-1H-indazol-4-ylboronic acid scaffold holds significant potential for the development of novel kinase inhibitors. A thorough understanding of the structure-activity relationships, as exemplified by the case of PLK4 inhibitors, is paramount for the rational design of potent and selective drug candidates. The strategic introduction of substituents at key positions on the indazole ring, coupled with the unique properties of the boronic acid moiety, provides a powerful platform for modulating biological activity. The experimental protocols provided herein offer a practical guide for the synthesis and evaluation of these promising compounds.
References
- 1. pnas.org [pnas.org]
- 2. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
Assessing the purity of synthesized boronic acids and their derivatives
Investigating Boronic Acid Purity
I'm starting a deep dive into assessing boronic acid purity, beginning with comprehensive Google searches. I'll focus on NMR, mass spec, HPLC, and elemental analysis techniques. My goal is to compile a detailed overview of the most effective methods.
Outlining the Purity Guide
I'm now outlining a detailed guide on boronic acid purity assessment, starting with an introduction highlighting its crucial role in drug development. I'm planning comparative sections on analytical techniques like NMR and mass spec, including experimental details and sample data. I'll use Graphviz to visualize workflows and cite expert insights. I'm focusing on boroxine formation and troubleshooting. I'll include a comprehensive reference list to back up all claims.
Planning Search Strategy
I'm now outlining a detailed search strategy, focusing on NMR, mass spec, HPLC, and elemental analysis of boronic acids. I'm keen to find specifics on boroxine formation and common impurities. I'm drafting search terms and identifying relevant databases. My aim is to build a solid foundation of data before structuring the guide. I'm also planning to incorporate insights on selecting the best techniques for specific boronic acid derivatives.
Gathering Purity Data
I've been sifting through the initial Google search results, which are brimming with analytical techniques for boronic acid purity assessment. I've focused on NMR spectroscopy, especially ¹¹B NMR, and various mass spectrometry methods. I'm gaining a clearer understanding of how these are applied in practice, and their relative strengths and weaknesses.
Consolidating Findings on Purity
I've synthesized the initial search findings, focusing on NMR, MS, and HPLC/UPLC for boronic acid purity. Boroxine formation is a recurring challenge, and the search yielded solutions like derivatization and optimized conditions. I've also uncovered insights on common impurities and boronic acid stability. This foundation allows me to solidify the guide's structure, develop comparative tables, and start on the workflows.
Safety Operating Guide
A Procedural Guide for the Safe Disposal of (6-Methyl-1H-indazol-4-yl)boronic Acid
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your workflow, from discovery to disposal, is conducted with the highest standards of safety and scientific integrity. The proper management of chemical reagents like (6-Methyl-1H-indazol-4-yl)boronic acid is not merely a regulatory formality; it is a cornerstone of a secure, efficient, and ethical laboratory environment. This guide provides a comprehensive, step-by-step protocol for the disposal of this compound, grounded in established safety principles and field-proven practices.
A note on chemical nomenclature: The topic specifies "6-methyl-1H-indazol-4-yl-4-boronic acid." Based on standard chemical naming conventions, this is likely a typographical error, as a single substituent position is typically indicated once. This guide will proceed under the assumption that the correct compound is (6-Methyl-1H-indazol-4-yl)boronic acid (CAS No. 1310383-73-3) . The principles and procedures outlined herein are also applicable to its isomers and other similar indazole boronic acid derivatives.[1]
Hazard Identification and Risk Assessment
The foundational step in any disposal protocol is a thorough understanding of the material's intrinsic hazards. This knowledge dictates the necessary precautions, from personal protective equipment to the selection of waste streams. While a specific, comprehensive Safety Data Sheet (SDS) for this exact isomer is not widely available, data from closely related indazole boronic acids and other phenylboronic acids provide a reliable hazard profile.[2][3][4][5]
The primary risks associated with this class of compounds are:
-
Skin and Eye Irritation: Direct contact can cause inflammation, redness, and discomfort.[3][6]
-
Respiratory Tract Irritation: Inhalation of the fine powder can irritate the nose, throat, and lungs.[3][5][7]
-
Potential Oral Toxicity: Some related compounds are classified as harmful if swallowed.[4][8]
These hazards mandate that (6-Methyl-1H-indazol-4-yl)boronic acid must be treated as hazardous chemical waste .[9][10] Under no circumstances should it be disposed of in standard trash or down the sanitary sewer.[10][11]
Table 1: GHS Hazard Classification Summary for Indazole Boronic Acid Analogs
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
This table is a composite based on data for analogous compounds.[3][4][5][6][8] Always refer to the specific SDS for the material you are using, if available.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the waste material, it is imperative to establish a controlled and protected workspace. The causality is simple: engineering controls and PPE create essential barriers between you and the chemical hazard.
-
Engineering Controls: All handling and disposal activities, including weighing solid waste and rinsing containers, must be conducted within a certified chemical fume hood.[10][12] This is critical to prevent the inhalation of aerosolized powder and to contain any potential spills.[12]
-
Personal Protective Equipment (PPE): A standard PPE ensemble is required:
-
Eye Protection: Wear tightly fitting chemical safety goggles or a face shield.[7][8]
-
Hand Protection: Use chemically resistant gloves, such as nitrile. Always inspect gloves for tears or punctures before use.[12]
-
Protective Clothing: A buttoned lab coat must be worn to protect against skin contact.[12]
-
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures that waste is handled in a manner that is safe, compliant, and logically sound.
Step 1: Waste Characterization and Segregation
This compound must be disposed of as hazardous waste. The cardinal rule of chemical waste management is segregation; never mix incompatible waste streams.[10][13] Mixing boronic acids with substances like strong acids or oxidizing agents can lead to unintended and potentially dangerous reactions.[13] Therefore, create a dedicated waste stream for (6-Methyl-1H-indazol-4-yl)boronic acid and its associated contaminated materials.
Step 2: Waste Collection and Containerization
The physical form of the waste dictates the collection method.
-
Solid Waste: Unused or expired solid (6-Methyl-1H-indazol-4-yl)boronic acid should be collected in a designated, sealable container.[9] If possible, leave the chemical in its original container to avoid unnecessary handling and ensure clear identification.[10][14]
-
Liquid Waste: Solutions containing the compound (e.g., from reaction workups) must be collected in a separate, sealable, and chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle.[10] Use a funnel during transfer to prevent spills.
-
Contaminated Labware: Items such as weighing paper, contaminated gloves, and absorbent pads used for cleanup should be collected in a sealed plastic bag or a designated solid waste container.[9]
Step 3: Labeling
Proper labeling is a non-negotiable safety requirement. It communicates the container's contents and hazards to everyone in the laboratory and to the waste management professionals. The label must be securely affixed and clearly legible, containing the following information:
-
The full chemical name: (6-Methyl-1H-indazol-4-yl)boronic acid [15]
-
Associated Hazards (e.g., "Irritant")[15]
-
Approximate concentration and solvent if it is a liquid waste stream.[15]
Step 4: Temporary Storage
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, in accordance with your institution's policies.[10] This area should be well-ventilated, secure, and away from incompatible materials.[15]
Step 5: Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste disposal contractor to schedule a pickup.[10] Provide them with an accurate description of the waste. Never attempt to transport or dispose of the waste yourself.
Management of Contaminated Materials & Empty Containers
An often-overlooked aspect of disposal is the proper handling of "empty" containers, which can retain significant chemical residue.
Protocol for Decontaminating Empty Containers:
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).[9]
-
Collect Rinseate: The first rinseate must be collected and disposed of as liquid hazardous waste in your designated container for (6-Methyl-1H-indazol-4-yl)boronic acid.[9] Depending on institutional policy, subsequent rinses may also need to be collected.
-
Final Container Disposal: After the triple rinse and allowing the container to air dry completely in the fume hood, deface or remove the original label.[9] The decontaminated container can then typically be disposed of in the regular laboratory glassware or plastic recycling stream, as permitted by your EHS department.[9]
Emergency Procedures: Spill Management
In the event of a small spill, a calm and systematic response is crucial.
-
Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[10]
-
Assess and Equip: Ensure you are wearing the appropriate PPE as described in Section 2.
-
Containment:
-
Solid Spills: Carefully sweep up the material and place it into a sealed, labeled hazardous waste container.[8] Avoid creating dust.
-
Liquid Spills: Cover the spill with an inert absorbent material like vermiculite or sand.[10] Once absorbed, scoop the material into a sealed, labeled hazardous waste container.
-
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[10] All cleaning materials (wipes, absorbent pads) must also be collected and disposed of as hazardous waste.[10]
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department, as per your internal policies.[10]
Workflow Visualization
The following diagram outlines the logical decision-making process for the proper disposal of (6-Methyl-1H-indazol-4-yl)boronic acid, emphasizing safety and compliance at each step.
Caption: Logical workflow for the safe disposal of (6-Methyl-1H-indazol-4-yl)boronic acid.
By adhering to this structured and scientifically-grounded protocol, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold the integrity of your research environment.
References
- 1. 1310383-73-3|(6-Methyl-1H-indazol-4-yl)boronic acid|BLD Pharm [bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 1-甲基吲唑-6-硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. angenechemical.com [angenechemical.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 13. laballey.com [laballey.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Handling 6-methyl-1H-indazol-4-yl-4-boronic Acid: A Framework for Safety and Operational Excellence
As researchers and drug development professionals, our work with novel chemical entities like 6-methyl-1H-indazol-4-yl-4-boronic acid is foundational to discovery. This compound, as a member of the versatile boronic acid class, is a valuable building block, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.[1] However, its utility in synthesis is matched by the imperative for rigorous safety protocols. The carbon-boron bond and the indazole moiety necessitate a handling procedure grounded in a deep understanding of its potential reactivity and physiological effects.
This guide moves beyond a simple checklist. It provides a comprehensive operational framework for the safe handling of this compound, explaining the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
While specific toxicological data for this compound is not extensively documented, a reliable hazard profile can be constructed by examining data from structurally analogous compounds, such as other substituted indazole boronic acids and phenylboronic acids.[2][3][4] Boronic acids as a class are known irritants, and this specific compound should be handled with the assumption that it poses similar risks.
The primary hazards are associated with direct contact and inhalation. The following GHS classifications, derived from similar compounds, should be assumed until specific data becomes available.[2][4]
| Hazard Classification | GHS Hazard Statement | Rationale and Implication for Handling |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion can lead to systemic toxicity. Strict hygiene measures are required to prevent accidental ingestion. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | The compound can cause redness, itching, and inflammation upon skin contact. Protective gloves are mandatory.[5] |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | Direct contact with eyes can cause significant, potentially lasting damage. Eye protection is non-negotiable.[5] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[4] Work must be conducted in a well-ventilated area, preferably a fume hood. |
Core Directive: The Personal Protective Equipment (PPE) Protocol
Your personal protective equipment is the most critical barrier between you and the chemical. The selection of PPE must be deliberate and based on the risks identified above.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield should be worn over the goggles when handling larger quantities (>1g) or when there is a significant risk of splashing.[6] | Boronic acid dust is a serious eye irritant.[2][5] Safety goggles provide a seal around the eyes, while a face shield offers an additional layer of protection for the entire face against splashes. |
| Hand Protection | Chemically resistant nitrile gloves are required. Inspect gloves for any signs of degradation or perforation before use.[7] | Nitrile gloves offer sufficient protection against incidental contact with boronic acids. For prolonged handling, consider double-gloving. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of immediately. |
| Body Protection | A flame-resistant laboratory coat, fully fastened, is mandatory. For operations with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[6][7] | This protects your skin and personal clothing from accidental spills and contamination. Long pants and closed-toe shoes are required at all times in the laboratory. |
| Respiratory Protection | When handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely, a NIOSH-approved N95 (or better) particulate respirator is required.[6][8] | This prevents the inhalation of fine dust particles, which can cause respiratory tract irritation.[2][4] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a systematic procedure is essential for minimizing risk. The following workflow provides a logical sequence for handling this compound from preparation to cleanup.
Experimental Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
Detailed Protocol:
-
Pre-Operational Checks:
-
Before beginning any work, ensure your chemical fume hood has a current certification and is functioning correctly.[6]
-
Confirm the location of the nearest eyewash station and safety shower and verify they are unobstructed.[8][9]
-
Gather all necessary glassware, reagents, and equipment.
-
Don the appropriate PPE as detailed in the table above.
-
-
Handling the Compound:
-
All transfers and weighing of the solid compound must be performed inside a chemical fume hood to contain any dust.[7]
-
When weighing, use smooth, deliberate motions with a spatula to minimize the generation of airborne particles.[7]
-
Keep the container of this compound tightly closed when not in active use.[5]
-
If making a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling and Cleanup:
-
Once the experimental work is complete, decontaminate the work area within the fume hood.
-
Carefully remove your gloves, avoiding contact with the outer surface, and dispose of them in the designated hazardous waste container.
-
Remove your lab coat. If you suspect it is contaminated, it must be professionally laundered.
-
Wash your hands thoroughly with soap and water, even after wearing gloves.[3]
-
Emergency & Spill Procedures
Preparedness is key to mitigating the impact of an accident.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2][3]
-
Small Spill (in a fume hood):
-
Ensure all non-essential personnel are clear of the area.
-
Wearing your full PPE, gently cover the spill with an inert absorbent material like vermiculite or sand. Avoid raising dust.[6]
-
Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[2][10]
-
Clean the spill area with a suitable solvent and decontaminate.
-
Disposal Plan: A Commitment to Safety and Compliance
All waste generated from the use of this compound must be treated as hazardous waste.
-
Solid Waste: This includes excess reagent, contaminated absorbent materials from spills, and any contaminated weighing papers or consumables. Collect this waste in a clearly labeled, sealed container.[6]
-
Contaminated PPE: Used gloves, disposable aprons, and other contaminated items must be placed in a designated hazardous waste container.[6]
-
Liquid Waste: Solutions containing the boronic acid should be collected in a labeled, sealed hazardous waste container.
-
Disposal Pathway: Do not dispose of this chemical down the drain.[11] All waste must be disposed of through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[2]
By integrating these protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
- 1. labinsights.nl [labinsights.nl]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. 1-甲基吲唑-6-硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. sciencing.com [sciencing.com]
- 11. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
